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Core Science & Biosynthesis

Foundational

structure and molecular weight of desacetylcefotaxime

An In-Depth Technical Guide to the Structure and Molecular Weight of Desacetylcefotaxime Introduction In the field of antimicrobial pharmacokinetics and drug metabolism, understanding the biotransformation of a parent dr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure and Molecular Weight of Desacetylcefotaxime

Introduction

In the field of antimicrobial pharmacokinetics and drug metabolism, understanding the biotransformation of a parent drug into its metabolites is paramount for optimizing therapeutic regimens and ensuring patient safety. Desacetylcefotaxime is the principal and biologically active metabolite of cefotaxime, a widely utilized third-generation cephalosporin antibiotic.[1][2] Unlike many drug metabolites that are mere inactive excretion products, desacetylcefotaxime retains significant antimicrobial activity and, critically, exhibits synergistic or additive effects when combined with its parent compound, cefotaxime.[3][4] This unique characteristic underscores the necessity for its accurate identification, structural confirmation, and quantification in biological matrices.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of the chemical , details its metabolic origin, and presents validated, field-proven protocols for its analytical characterization. The methodologies described are grounded in the principles of scientific integrity, offering self-validating systems for robust and reproducible results.

Section 1: Core Chemical and Physical Properties

The foundational step in studying any active pharmaceutical ingredient or metabolite is to establish its precise chemical identity. Desacetylcefotaxime is systematically named and characterized by a distinct set of physical and chemical properties that differentiate it from its parent compound and other related molecules.

The definitive chemical structure of desacetylcefotaxime is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[5] This structure arises from the hydrolysis of the acetoxymethyl group at the C-3 position of the cefotaxime molecule.

Table 1: Core chemical and physical properties of desacetylcefotaxime.

Section 2: Metabolic Genesis and Pharmacological Significance

Desacetylcefotaxime is not synthesized chemically for therapeutic use but is formed in vivo through the metabolism of cefotaxime.[2] This biotransformation is a critical aspect of cefotaxime's overall pharmacological profile.

The conversion is catalyzed by esterase enzymes, primarily in the liver, which hydrolyze the ester bond of the acetoxymethyl group at the C-3 position of the dihydrothiazine ring of cefotaxime.[2][6] This metabolic step is the rate-limiting process in the subsequent formation of the inactive desacetylcefotaxime lactone.[6] About 15% to 20% of a cefotaxime dose is excreted as this active desacetyl metabolite.[2][7]

Cefotaxime Cefotaxime (C₁₆H₁₇N₅O₇S₂) MW: 455.5 g/mol Desacetylcefotaxime Desacetylcefotaxime (C₁₄H₁₅N₅O₆S₂) MW: 413.43 g/mol Cefotaxime->Desacetylcefotaxime Hepatic Esterase Hydrolysis (Removes -COCH₃ group)

Diagram 1: Metabolic pathway from cefotaxime to desacetylcefotaxime.

The pharmacological significance of this process cannot be overstated. Desacetylcefotaxime possesses a spectrum of antimicrobial activity similar to its parent compound and contributes significantly to the overall therapeutic effect.[1][3] Furthermore, it has a longer serum elimination half-life than cefotaxime, prolonging the antibacterial action.[3][8] This metabolic synergy is a key consideration in pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose optimization for cefotaxime.

Section 3: Structural Elucidation: A Multi-Technique Approach

Confirming the structure of a drug metabolite requires a rigorous, multi-faceted analytical approach. The transformation from cefotaxime to desacetylcefotaxime is confirmed by comparing the spectroscopic data of the metabolite with the known parent drug. This comparative analysis provides a self-validating system for structural verification.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule.

  • Causality and Experimental Choice: The hydrolysis of the acetyl group (C₂H₂O) from cefotaxime (C₁₆H₁₇N₅O₇S₂) results in a predicted formula of C₁₄H₁₅N₅O₆S₂ for desacetylcefotaxime. HRMS provides the necessary mass accuracy (typically <5 ppm) to distinguish this formula from other potential isobaric species. An electrospray ionization (ESI) source in positive mode is commonly chosen for its ability to efficiently ionize polar molecules like cephalosporins.

  • Expected Outcome: The measured monoisotopic mass of the [M+H]⁺ ion for desacetylcefotaxime would be experimentally determined to be ~414.0536 Da, which corresponds to the theoretical exact mass of 413.0464 Da for the neutral molecule plus the mass of a proton.[9] This precise match validates the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the specific structural change from the parent drug to the metabolite.

  • Causality and Experimental Choice: The core structural difference between cefotaxime and desacetylcefotaxime is the conversion of a C-3 acetoxymethyl group (-CH₂-O-CO-CH₃) to a hydroxymethyl group (-CH₂OH). This change produces a predictable and easily identifiable alteration in the ¹H NMR spectrum.

  • Expected Outcome:

    • Disappearance of Signal: The spectrum of cefotaxime exhibits a sharp singlet around δ 2.1-2.2 ppm, characteristic of the three protons of the acetyl methyl group (-COCH₃).[10] In the spectrum of desacetylcefotaxime, this signal is absent.

    • Appearance of New Signals: In place of the acetyl methyl signal, new resonances corresponding to the C-3 hydroxymethyl group (-CH₂OH) appear. The two diastereotopic protons of the -CH₂ group would typically appear as a pair of doublets or a multiplet, and the hydroxyl proton (-OH) would appear as a broader signal, the chemical shift of which is dependent on solvent and concentration.

FeatureCefotaximeDesacetylcefotaximeSpectroscopic Evidence
C-3 Side Chain Acetoxymethyl (-CH₂OCOCH₃)Hydroxymethyl (-CH₂OH)Transformation confirmed by NMR and MS.
Molecular Formula C₁₆H₁₇N₅O₇S₂C₁₄H₁₅N₅O₆S₂Confirmed by High-Resolution Mass Spectrometry.
¹H NMR Signal Singlet at ~2.1-2.2 ppmSignal is absentDisappearance of acetyl methyl protons signal.
Table 2: Comparative analysis for structural verification.

Section 4: Validated Analytical Protocols for Quantification

Accurate quantification of desacetylcefotaxime in biological matrices like plasma, urine, and cerebrospinal fluid (CSF) is essential for clinical pharmacokinetic studies and therapeutic drug monitoring.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the gold-standard techniques.

cluster_workflow General HPLC Workflow A 1. Sample Collection (Plasma, Urine, CSF) B 2. Protein Precipitation (e.g., Acetonitrile) A->B C 3. Centrifugation B->C D 4. Supernatant Isolation C->D E 5. Injection onto HPLC System D->E F 6. Chromatographic Separation E->F G 7. Detection (UV or MS/MS) F->G H 8. Data Analysis & Quantification G->H

Diagram 2: Generalized workflow for the analysis of desacetylcefotaxime.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a robust and widely used method for the simultaneous determination of cefotaxime and desacetylcefotaxime.[11][12][13]

1. Objective: To quantify desacetylcefotaxime in biological fluids with a detection limit suitable for clinical monitoring.

2. Materials:

  • HPLC system with UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate or Acetate buffer (e.g., 0.01 M, pH 4.8)

  • Protein precipitating agent (e.g., Acetonitrile or Chloroform-acetone mixture)

  • Microcentrifuge and tubes

  • Syringe filters (0.22 µm)

3. Sample Preparation (Self-Validating Step):

  • Rationale: Proteins in biological samples interfere with chromatography and must be removed. A simple and effective protein precipitation step ensures a clean extract for analysis.

  • To 200 µL of plasma or CSF, add 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube. For urine samples, centrifugation to remove particulates followed by dilution may be sufficient.[11]

  • Evaporate the supernatant to dryness under a stream of nitrogen (optional, for concentration) and reconstitute in 100 µL of mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of 0.01 M Acetate Buffer (pH 4.8) and Methanol (85:15 v/v).[13] The organic modifier percentage can be adjusted to optimize separation.

  • Flow Rate: 1.0 - 1.5 mL/min.[13]

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm or 262 nm.[11][13] Desacetylcefotaxime and cefotaxime both exhibit strong absorbance at these wavelengths.

5. Data Analysis:

  • Quantification is achieved by comparing the peak area of desacetylcefotaxime in the sample to a standard curve prepared using certified reference standards in a matched matrix.

Protocol: High-Sensitivity Quantification by UHPLC-MS/MS

For studies requiring lower limits of quantification or smaller sample volumes (e.g., pediatric or microsampling studies), UHPLC-MS/MS is the method of choice.[14][15]

1. Objective: To achieve highly sensitive and specific quantification of desacetylcefotaxime using tandem mass spectrometry.

2. Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • UHPLC C8 or C18 column (e.g., 100 x 2.1 mm, <2 µm particle size).

  • Mobile phases: (A) Ammonium acetate in water, (B) Acetonitrile.

  • Internal Standard (IS): Deuterated cefotaxime or a suitable structural analog.

3. Sample Preparation:

  • Follow the same protein precipitation procedure as in the HPLC-UV method, but add the internal standard to the sample before adding the precipitating agent. This IS corrects for variability in sample processing and instrument response.

4. UHPLC-MS/MS Conditions:

  • Mobile Phase: A gradient elution is typically used, for example, starting with 5% B, increasing to 95% B over 5 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for desacetylcefotaxime and the internal standard, providing exceptional specificity. For example:

    • Desacetylcefotaxime Precursor Ion: m/z 414.1

    • Desacetylcefotaxime Product Ions: Specific fragments would be determined during method development.

5. Data Analysis:

  • The peak area ratio of the analyte to the internal standard is used for quantification against a standard curve. This ratiometric approach provides a highly robust and trustworthy measurement system.

Conclusion

Desacetylcefotaxime is a pharmacologically vital molecule whose structural identity and concentration directly impact the therapeutic efficacy of its parent drug, cefotaxime. Its molecular formula of C₁₄H₁₅N₅O₆S₂ and molecular weight of 413.43 g/mol are definitively established through a combination of high-resolution mass spectrometry and NMR spectroscopy. The analytical protocols detailed herein, from robust HPLC-UV methods for clinical monitoring to high-sensitivity UHPLC-MS/MS for advanced pharmacokinetic research, provide the necessary tools for its accurate quantification. For professionals in drug development and clinical science, a thorough understanding of this active metabolite is not merely academic but essential for the rational application of cefotaxime therapy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9576239, Desacetylcefotaxime. PubChem. [Link]

  • CAS Common Chemistry. Desacetylcefotaxime. [Link]

  • Hale, C. & Hulse, M. (2023). Cefotaxime. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Coombes, J. D. (1982). Metabolism of cefotaxime in animals and humans. Reviews of Infectious Diseases, 4(Suppl), S325–S332. [Link]

  • Bergan, T., Solberg, R., & Digranes, A. (1981). Determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 226(2), 431-440. [Link]

  • Fasching, C. E., & Peterson, L. R. (2001). Simultaneous determination of cefotaxime and desacetylcefotaxime in human plasma and cerebrospinal fluid by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 145-151. [Link]

  • Mrestani, Y., Neubert, R., & Hielscher, F. (2002). Determination of Cefotaxime and Desacetylcefotaxime in Cerebrospinal Fluid by Solid-Phase Extraction and High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-641. [Link]

  • van der Heg, L. H., et al. (2021). Development and validation of a UHPLC-MS/MS method to measure cefotaxime and metabolite desacetylcefotaxime in blood plasma: a pilot study suitable for capillary microsampling in critically ill children. Journal of Pharmaceutical and Biomedical Analysis, 198, 113996. [Link]

  • Acquah, S. (2022). Clinical Pharmacology of Cefotaxime. Journal of Clinical Trials and Research Ethics, 1(1). [Link]

  • Jones, R. N. (1995). Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review. Diagnostic Microbiology and Infectious Disease, 22(1-2), 19-31. [Link]

  • Inxight Drugs. DEACETYLCEFOTAXIME. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5742673, Cefotaxime. PubChem. [Link]

  • Ko, H., et al. (1991). Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease. Antimicrobial Agents and Chemotherapy, 35(7), 1376-1380. [Link]

  • de Oliveira, A. R. M., & de Oliveira, A. C. (2017). A Critical Review of Analytical Methods for Quantification of Cefotaxime. Critical Reviews in Analytical Chemistry, 48(2), 1-11. [Link]

  • Patel, J. R., et al. (2009). Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations. International Journal of ChemTech Research, 1(4), 1251-1256. [Link]

  • van der Heg, L. H., et al. (2021). Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling?. European Journal of Pharmaceutical Sciences, 165, 105934. [Link]

  • Sreevatsav, A., et al. (2014). Simultaneous Determination of Cefotaxime Sodium and Paracetamol by LC-MS. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 40-45. [Link]

  • Séquin, U. (1988). Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. CHIMIA International Journal for Chemistry, 42(6), 219-222. [Link]

  • Al-Hamdani, A. A. S., et al. (2020). ¹H-NMR and 2D-NMR spectra of cefotaxime and cefotaxime Dimer. ResearchGate. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

Sources

Exploratory

The Bactericidal Activity and Synergistic Dynamics of Desacetylcefotaxime Against Enterobacteriaceae: A Technical Whitepaper

Executive Summary & Pharmacological Context In the landscape of antimicrobial pharmacokinetics, drug metabolism typically yields inactive or highly attenuated byproducts. Cefotaxime (CTX), a foundational third-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of antimicrobial pharmacokinetics, drug metabolism typically yields inactive or highly attenuated byproducts. Cefotaxime (CTX), a foundational third-generation cephalosporin, presents a rare and clinically advantageous exception. In vivo, CTX is rapidly deacetylated in the liver to its principal active metabolite, desacetylcefotaxime (dCTX)[1].

As a Senior Application Scientist, I frequently observe that the standalone efficacy of metabolites is under-characterized during drug development. However, dCTX is not an inert byproduct; it retains potent, clinically significant bactericidal activity against a broad spectrum of Enterobacteriaceae[2]. This whitepaper synthesizes the mechanistic basis of dCTX's activity, its synergistic interaction with CTX, and provides field-proven, self-validating experimental protocols for quantifying these pharmacodynamic properties.

Mechanism of Action and Structural Resilience

Like its parent compound, dCTX exerts its bactericidal effect by targeting and covalently binding to Penicillin-Binding Proteins (PBPs)—specifically PBPs 1a, 1b, 2, and 3—located in the bacterial inner membrane[3]. By inhibiting these essential transpeptidases, dCTX disrupts the final cross-linking of peptidoglycan strands, triggering autolysin activation, cell wall degradation, and ultimately, bacterial lysis.

Crucially, the structural modification resulting from deacetylation grants dCTX enhanced stability against specific beta-lactamases compared to CTX. For instance, dCTX demonstrates superior resistance to hydrolysis by enzymes produced by Proteus vulgaris and the K-1 beta-lactamase of Enterobacter-Klebsiella species[1]. This structural resilience allows dCTX to maintain bactericidal pressure in microenvironments where other beta-lactam agents might be neutralized.

G CTX Cefotaxime (CTX) Metabolism Hepatic Metabolism (Deacetylation) CTX->Metabolism In vivo dCTX Desacetylcefotaxime (dCTX) CTX->dCTX Synergy against Enterobacteriaceae PBP Penicillin-Binding Proteins (PBPs) CTX->PBP High Affinity Binding Metabolism->dCTX dCTX->PBP Moderate Affinity Binding Inhibition Peptidoglycan Cross-linking Inhibition PBP->Inhibition Lysis Bacterial Cell Lysis (Bactericidal Effect) Inhibition->Lysis

Mechanism of CTX and dCTX synergy and PBP inhibition leading to cell lysis.

Quantitative Antimicrobial Activity

Although dCTX is generally 4 to 8 times less active than CTX against most Enterobacteriaceae[4], it significantly outperforms older first- and second-generation cephalosporins (e.g., cefazolin, cefoxitin)[2][5].

Table 1: Comparative in vitro activity profile of CTX and dCTX against key Enterobacteriaceae.

Pathogen / SpeciesCefotaxime (CTX) ActivityDesacetylcefotaxime (dCTX) ActivityInteraction Profile
Escherichia coliHighly ActiveActive (approx. 1/4 to 1/8 of CTX)Synergy / Additive
Klebsiella pneumoniaeHighly ActiveActiveSynergy / Additive
Enterobacter cloacaeActiveModerately ActivePartial Synergy
Morganella morganiiVariablePoorly ActiveAntagonism (Strain specific)
Proteus vulgarisActiveModerately ActiveVariable (Some Antagonism)

Synergistic Dynamics and Pharmacokinetics

The co-existence of CTX and dCTX in vivo creates a unique dual-agent environment. In vitro checkerboard and time-kill studies demonstrate that CTX and dCTX act synergistically against approximately 72% of tested bacterial isolates[2].

This synergy is heavily reliant on their complementary pharmacokinetic profiles. Following a standard 1g intravenous infusion, CTX exhibits a rapid elimination half-life of ~0.8 hours, whereas dCTX has a prolonged half-life of ~2.0 hours[6]. Because beta-lactams are time-dependent killers (efficacy correlates with the time the free drug concentration remains above the MIC, or


), the accumulation of dCTX sustains the bactericidal pressure long after the parent compound has been cleared[6]. This is particularly critical in patients with renal impairment, where dCTX accumulation plays a pivotal therapeutic role[2][5].

Validated Experimental Methodologies

To rigorously evaluate the bactericidal activity and synergy of dCTX, researchers must employ standardized, self-validating in vitro assays. The following protocols detail the causality behind each methodological choice to ensure robust data generation.

Protocol A: Broth Microdilution for MIC Determination

Rationale: Establishing the baseline Minimum Inhibitory Concentration (MIC) is the prerequisite for any synergy or kinetic assay. We utilize the broth microdilution method over disk diffusion because it provides the exact quantitative value required for calculating Fractional Inhibitory Concentrations (FIC)[3].

Step-by-Step Workflow:

  • Media & Reagent Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Prepare stock solutions of dCTX and CTX, accounting for the specific potency of the standard powder.

  • Serial Dilution: Dispense 50 µL of CAMHB into a 96-well microtiter plate. Perform two-fold serial dilutions of dCTX to cover a clinically relevant range (e.g., 0.12 to 128 µg/mL)[3].

  • Inoculum Standardization: Suspend 3-5 isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of ~5 × 10⁵ CFU/mL[3].

  • Inoculation & Self-Validation: Add 50 µL of the diluted inoculum to each well.

    • Self-Validation Step: You must include a positive growth control well (broth + inoculum, no drug) to confirm organism viability, and a negative sterility control well (broth only) to rule out media contamination. If either control fails, the entire plate is invalidated.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration exhibiting no visible growth[3].

Protocol B: Checkerboard Assay for Synergy Evaluation

Rationale: The checkerboard assay provides a static, two-dimensional snapshot of drug interactions. By crossing varying concentrations of CTX and dCTX, we can calculate the FIC index to mathematically define synergy, additivity, or antagonism[3].

Workflow Step1 Prepare CTX & dCTX Stock Solutions Step2 2D Serial Dilution in 96-well Plate Step1->Step2 Step4 Inoculate & Incubate (37°C, 18-24h) Step2->Step4 Step3 Standardize Inoculum (5x10^5 CFU/mL) Step3->Step4 Step5 Determine MICs & Calculate FIC Index Step4->Step5 Step6 Evaluate Interaction (Synergy/Additivity/Antagonism) Step5->Step6

Step-by-step experimental workflow for the checkerboard synergy assay.

Step-by-Step Workflow:

  • Plate Design: In a 96-well plate, serially dilute CTX along the x-axis (columns 1-8) and dCTX along the y-axis (rows A-H).

  • Inoculation: Add the standardized bacterial suspension (5 × 10⁵ CFU/mL) to all test wells.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • FIC Calculation: Determine the MIC of the drugs in combination.

  • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates additivity; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism[2].

Protocol C: Time-Kill Kinetics for Bactericidal Activity

Rationale: While MIC and FIC provide static inhibitory data, beta-lactams are bactericidal agents. Time-kill assays are essential to measure the rate and extent of bacterial killing over time, confirming true bactericidal activity (defined as a ≥3-log₁₀ decrease in CFU/mL)[3][7].

Step-by-Step Workflow:

  • Preparation: Prepare flasks containing 20 mL of CAMHB with dCTX alone, CTX alone, and the combination (typically at 1x, 2x, or 4x their respective MICs).

  • Inoculation: Introduce the test Enterobacteriaceae strain to achieve a starting inoculum of 5 × 10⁵ CFU/mL.

  • Sampling: Extract 100 µL aliquots at predetermined time points (0, 2, 4, 8, 12, and 24 hours).

  • Plating & Enumeration: Serially dilute the aliquots in sterile saline and plate onto tryptic soy agar. Incubate for 24 hours and count colonies to determine CFU/mL.

    • Self-Validation Step: A drug-free growth control flask must be run in parallel to ensure the organism reaches standard stationary phase (~10⁸ to 10⁹ CFU/mL) by 24 hours.

  • Analysis: Plot log₁₀ CFU/mL versus time. Synergy in a time-kill assay is strictly defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours[3].

References

  • Chin, N. X., & Neu, H. C. (1984). "Cefotaxime and desacetylcefotaxime: an example of advantageous antimicrobial metabolism." Diagn Microbiol Infect Dis.
  • BenchChem. (2025). "In Vitro Activity of Desacetylcefotaxime Against Bacterial Strains: A Technical Guide." Benchchem.
  • "In vitro activity of desacetylcefotaxime and the interaction with its parent compound, cefotaxime." PubMed.
  • Neu, H. C. (1982).
  • "Interaction of cefotaxime and desacetylcefotaxime against pathogenic bacteria. Assessment with the serum bactericidal test." PubMed.
  • Selwyn, S., & Bakhtiar, M. (1986). "Comparative in vitro studies on cefotaxime and desacetylcefotaxime." PubMed.
  • "Activity of the cefotaxime (HR756) desacetyl metabolite compared with those of cefotaxime and other cephalosporins." PubMed.

Sources

Foundational

The Pharmacokinetics of Desacetylcefotaxime: A Comprehensive Guide to Human Plasma Protein Binding

Executive Summary Cefotaxime (CTX) is a third-generation cephalosporin widely utilized for severe bacterial infections. In vivo, it undergoes rapid hepatic metabolism to form its primary active metabolite, desacetylcefot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefotaxime (CTX) is a third-generation cephalosporin widely utilized for severe bacterial infections. In vivo, it undergoes rapid hepatic metabolism to form its primary active metabolite, desacetylcefotaxime (dCTX) [1]. While clinical dosing models historically focused on the parent compound, the synergistic antimicrobial activity and distinct pharmacokinetic (PK) profile of dCTX are critical for accurate probability of target attainment (PTA), particularly in critically ill patients[1].

A defining factor in the PK/PD divergence between CTX and dCTX is their differing affinities for human serum albumin (HSA). Because


-lactam antibiotics are time-dependent (efficacy correlates with the duration the free drug concentration remains above the minimum inhibitory concentration, 

), precise quantification of the plasma protein binding (PPB) percentage is paramount. This whitepaper elucidates the structural causality behind dCTX's protein binding, provides clinical quantitative data, and outlines a self-validating bioanalytical protocol for its determination.

Mechanistic Basis of Protein Binding Divergence

The binding of a xenobiotic to plasma proteins is governed by its lipophilicity, ionization state, and steric conformation.

Cefotaxime is metabolized via enzymatic hydrolysis of its O-acetyl group by hepatic acetyl esterases to form desacetylcefotaxime[1]. The parent compound, CTX, possesses a moderate degree of lipophilicity afforded by the acetyl group, allowing it to interface with the hydrophobic binding pockets of HSA. Consequently, CTX exhibits a baseline human plasma protein binding of approximately 35% to 64% (commonly standardized to ~40% or 43% in population PK models)[1][2].

Conversely, the cleavage of the acetyl group exposes a polar hydroxyl group on the dCTX molecule. This structural modification significantly increases the molecule's hydrophilicity. The enhanced aqueous solubility thermodynamically disfavors the hydrophobic interactions required for robust HSA binding. Furthermore, unlike the saturable binding profile of the parent drug, the binding of dCTX to plasma proteins is non-saturable and exhibits a much lower affinity constant (


)[3]. As a direct result, the protein binding of desacetylcefotaxime is approximately half that of the parent compound, typically ranging from 16% to 32%  in healthy human serum[2].

Metabolism CTX Cefotaxime (CTX) Moderate Lipophilicity Liver Hepatic Acetyl Esterase (Hydrolysis of O-acetyl group) CTX->Liver Hepatic Metabolism CTX_Bound Protein-Bound CTX (35% - 64%) CTX->CTX_Bound HSA Equilibrium CTX_Free Free CTX (f_u) (~40% - 60%) CTX->CTX_Free dCTX Desacetylcefotaxime (dCTX) High Hydrophilicity Liver->dCTX dCTX_Bound Protein-Bound dCTX (16% - 32%) dCTX->dCTX_Bound HSA Equilibrium dCTX_Free Free dCTX (f_u) (~68% - 84%) dCTX->dCTX_Free

Caption: Hepatic metabolism of Cefotaxime to Desacetylcefotaxime and their respective protein binding equilibria.

Quantitative Data: Healthy vs. Critically Ill Populations

Protein binding is not static; it is highly susceptible to pathophysiological changes. In critically ill patients (e.g., those in the ICU with sepsis or secondary peritonitis), hypoalbuminemia and competitive binding from endogenous waste products drastically alter the unbound fraction (


) of drugs[4].

In a clinical study evaluating patients with secondary peritonitis receiving continuous infusions of cefotaxime, the total and unbound plasma levels of dCTX were measured. On day 2 of therapy, total dCTX was


 while unbound dCTX was 

, yielding an unbound fraction of ~93.3%[4]. By day 3, the unbound fraction was ~94.7%[4]. This indicates that in severely ill patients, the protein binding of dCTX drops to a mere 5% to 7% .
Table 1: Plasma Protein Binding Summary (Human)
CompoundPopulation / MatrixProtein Binding (%)Unbound Fraction (

%)
Clinical Implication
Cefotaxime (CTX) Healthy Volunteers35% – 64%[2]36% – 65%Baseline PK modeling standard.
Cefotaxime (CTX) Critically Ill (Peritonitis)~17% – 18%[4]~82% – 83%[4]Increased Vd; requires higher dosing to maintain

.
Desacetylcefotaxime Healthy Volunteers16% – 32%[2]68% – 84%High tissue penetrance due to low binding.
Desacetylcefotaxime Critically Ill (Peritonitis)5% – 7%[4]93% – 95%[4]Near-complete free drug availability; extensive diffusion into peritoneal/CSF spaces.

Analytical Methodology for Determining dCTX Protein Binding

To accurately determine the protein binding of dCTX, Equilibrium Dialysis (ED) remains the gold standard, though Ultrafiltration (UF) is frequently utilized for its rapid separation times, which is advantageous for compounds that may degrade in plasma at 37°C[5].

As a Senior Application Scientist, I recommend a Rapid Equilibrium Dialysis (RED) approach coupled with UHPLC-MS/MS. The following protocol is engineered to be a self-validating system : it incorporates matrix-matching to eliminate differential ion suppression during mass spectrometry, ensuring that the calculated


 is a true reflection of thermodynamic equilibrium rather than an analytical artifact.
Step-by-Step Protocol: Rapid Equilibrium Dialysis (RED)

1. Matrix Preparation & Spiking

  • Obtain pooled human plasma (K2EDTA anticoagulant). Ensure the pH is adjusted to 7.4 using phosphoric acid or sodium hydroxide to prevent pH-shift-induced protein conformational changes.

  • Spike the plasma with dCTX to achieve clinically relevant concentrations (e.g., 1, 5, and 10 µg/mL). Keep organic solvent (e.g., DMSO or Methanol) below 1% v/v to prevent protein precipitation.

2. Dialysis Setup

  • Utilize a RED device with a semi-permeable cellulose membrane (Molecular Weight Cut-Off: 8,000 - 10,000 Da).

  • Add 200 µL of the spiked plasma to the donor chamber.

  • Add 350 µL of isotonic phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber.

3. Incubation

  • Seal the plate and incubate at 37°C on an orbital shaker at 250 RPM.

  • Causality Check: Incubation must be strictly temperature-controlled. HSA binding affinity is temperature-dependent; conducting the assay at room temperature will yield artificially high binding percentages. A 4-hour incubation is optimal for dCTX to reach equilibrium without undergoing significant ex vivo degradation.

4. Sample Extraction & Matrix Matching (Critical Step)

  • Post-incubation, aliquot 50 µL from both the plasma and buffer chambers into separate microcentrifuge tubes.

  • Matrix Match: To the 50 µL plasma sample, add 50 µL of blank PBS. To the 50 µL buffer sample, add 50 µL of blank human plasma.

  • Causality Check: Matrix matching ensures that both samples contain 50% plasma and 50% buffer. This guarantees identical ionization efficiencies in the electrospray ionization (ESI) source of the mass spectrometer, preventing false

    
     calculations caused by plasma-induced ion suppression[1].
    

5. Protein Precipitation & UHPLC-MS/MS

  • Add 300 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard, e.g., dCTX-d3) to all samples.

  • Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant for UHPLC-MS/MS analysis, monitoring the specific MRM transitions for dCTX[1].

6. Data Calculation Calculate the unbound fraction (


) and Protein Binding percentage (%PB):



ED_Workflow Spike 1. Spike Plasma (pH 7.4, dCTX) Dialysis 2. RED Incubation (37°C, 4 hrs, 10kDa MWCO) Spike->Dialysis Aliquots 3. Extract Aliquots (Plasma & Buffer) Dialysis->Aliquots Matrix 4. Matrix Matching (Equalize Ionization) Aliquots->Matrix LCMS 5. UHPLC-MS/MS Quantification Matrix->LCMS Calc 6. Calculate %PB %PB = (1 - fu) * 100 LCMS->Calc

Caption: Step-by-step Rapid Equilibrium Dialysis (RED) workflow with matrix matching for UHPLC-MS/MS.

Clinical and Pharmacodynamic Implications

The low protein binding of desacetylcefotaxime (16-32% in healthy, <10% in critically ill)[2][4] has profound implications for drug development and clinical dosing:

  • Expanded Volume of Distribution (

    
    ):  Because only the free fraction of a drug can cross capillary endothelia, dCTX exhibits a significantly larger 
    
    
    
    compared to CTX. This allows dCTX to achieve therapeutic concentrations in deep tissue compartments, such as the cerebrospinal fluid (CSF) during meningitis, and the peritoneal cavity during intra-abdominal infections[4].
  • Renal Clearance: The high

    
     of dCTX means a larger proportion of the metabolite is available for glomerular filtration. While CTX is eliminated via both glomerular filtration and active tubular secretion, the rapid clearance of dCTX is heavily reliant on its high unbound fraction presenting to the glomerulus[1].
    
  • Synergistic Target Attainment: Even though dCTX is microbiologically less active than CTX (often cited as 0.5 to 10 times less active depending on the pathogen)[1], its high free-drug concentration ensures it remains above the MIC for longer durations than the parent drug. This compensates for its lower intrinsic potency and provides a critical additive/synergistic bactericidal effect, validating the necessity of co-quantifying both parent and metabolite in clinical PK/PD models.

References

1.[3] "Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model." PubMed (NIH). Available at: [Link] 2.[5] "Equilibrium Dialysis and Ultrafiltration Compared for Determining the Protein Binding Rates of 99mTc-DTPA." American Scientific Research Journal for Engineering, Technology, and Sciences. Available at: [Link] 3.[2] "PRODUCT MONOGRAPH CEFOTAXIME for Injection USP (cefotaxime sodium)." Health Canada Repository. Available at: [Link] 4.[1] "Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling?" PubMed Central (NIH). Available at:[Link] 5.[4] "Plasma and peritoneal concentration following continuous infusion of cefotaxime in patients with secondary peritonitis." Journal of Antimicrobial Chemotherapy (Oxford Academic). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

desacetylcefotaxime standard solution preparation and storage

Application Note: Preparation, Stabilization, and Storage of Desacetylcefotaxime Standard Solutions for Bioanalysis Introduction & Clinical Relevance Desacetylcefotaxime (dCTX) is the primary, pharmacologically active in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Stabilization, and Storage of Desacetylcefotaxime Standard Solutions for Bioanalysis

Introduction & Clinical Relevance

Desacetylcefotaxime (dCTX) is the primary, pharmacologically active in vivo metabolite of the third-generation cephalosporin, cefotaxime (CTX)[1]. Because dCTX exhibits significant antimicrobial activity and acts synergistically with its parent compound, precise quantification of both analytes is mandatory for rigorous Pharmacokinetic/Pharmacodynamic (PK/PD) profiling and Therapeutic Drug Monitoring (TDM)[1][2]. The accurate preparation and storage of dCTX standard solutions form the cornerstone of reliable LC-MS/MS bioanalytical workflows.

Physicochemical Dynamics & Causality of Degradation

As a Senior Application Scientist, I cannot overstate this: treating dCTX like a highly stable small molecule will lead to assay failure. Like all beta-lactams, dCTX is highly susceptible to environmental stress, requiring strict control over solvent selection, pH, and temperature[3].

  • Aqueous Hydrolysis: The beta-lactam ring is vulnerable to nucleophilic attack by water. In highly concentrated aqueous solutions, dCTX exhibits physical and chemical instability, particularly at room temperature, leading to ring opening and loss of activity[4].

  • pH-Dependent Lactonization: Controlling pH is not just about solubility; it is about structural integrity. The optimal stability range for dCTX is pH 4.3–6.2[3]. If the pH drops below 4.5, dCTX undergoes rapid intramolecular lactonization to form desacetylcefotaxime lactone[5].

  • Alkaline Degradation: Conversely, alkaline conditions (pH > 7.0) accelerate the hydrolysis of the beta-lactam core[4].

G CTX Cefotaxime (CTX) Parent Drug dCTX Desacetylcefotaxime (dCTX) Active Metabolite CTX->dCTX Hepatic Esterases / Hydrolysis Deg Inactive Degradants (Alkaline/Thermal stress) CTX->Deg pH > 7.0 or Temp > 25°C dCTXL dCTX Lactone (Acidic conditions) dCTX->dCTXL pH < 4.5 (Lactonization) dCTX->Deg pH > 7.0 or Temp > 25°C

Caption: Metabolic conversion and pH-dependent degradation pathways of Cefotaxime and its metabolite.

Protocol: Preparation of Primary Stock Solutions

To mitigate aqueous hydrolysis, primary stock solutions intended for long-term storage must be prepared in organic or mixed organic solvents. A validated approach utilizes a mixture of Methanol and DMSO[6].

  • Step 1: Equilibration. Allow the lyophilized dCTX standard vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials introduces condensation, which initiates premature hydrolysis.

  • Step 2: Weighing. Accurately weigh the required amount of dCTX powder using a calibrated microbalance.

  • Step 3: Dissolution. Dissolve the powder in a solvent mixture of Methanol:DMSO (1:1, v/v) to achieve a primary stock concentration of 1.0 mg/mL[6]. Causality: DMSO provides excellent solubility, while Methanol ensures compatibility with downstream LC-MS/MS mobile phases. This non-aqueous environment arrests beta-lactam hydrolysis.

    • Alternative (Water): If water must be used as the stock solvent, it must be diluted to a working solution immediately, filtered through a 0.22 μm sterile filter, and used or frozen without delay[1].

  • Step 4: Aliquotting. Divide the primary stock into 50 µL or 100 µL single-use aliquots in cryovials.

  • Step 5: Cryopreservation. Immediately transfer the aliquots to a -80°C freezer. Causality: dCTX is stable for up to 6 months at -80°C, but repeated freeze-thaw cycles will cause rapid product inactivation[1].

Workflow Step1 1. Equilibration & Weighing Equilibrate to RT, weigh standard Step2 2. Primary Stock (1 mg/mL) Dissolve in MeOH:DMSO (1:1) Step1->Step2 Add organic solvent Step3 3. Aliquotting Divide to prevent freeze-thaw Step2->Step3 Vortex & Sonicate Step4 4. Cryopreservation Store immediately at -80°C Step3->Step4 Immediate transfer Step5 5. Working Solutions Thaw on ice, dilute in matrix Step4->Step5 Single-use only

Caption: Step-by-step workflow for the preparation and storage of dCTX standard solutions.

Protocol: Preparation of Working Solutions & Matrix Spiking

Working solutions are used to spike blank biological matrices (e.g., plasma, serum) for calibration curves.

  • Step 1: Thawing. Thaw a single aliquot of the primary stock solution on ice. Causality: Maintaining low temperatures during handling minimizes thermal degradation[3].

  • Step 2: Serial Dilution. Dilute the stock solution using 50% Methanol in water to prepare intermediate working solutions (e.g., 10 µg/mL, 1 µg/mL).

  • Step 3: Matrix Spiking. Spike the working solutions into blank human plasma to achieve the desired calibration range (e.g., 0.2–10 µg/mL)[7]. Ensure the volume of the working solution does not exceed 5% of the total plasma volume to prevent protein precipitation prior to the extraction step.

  • Step 4: Extraction. Perform protein precipitation using a 3:1 to 5:1 ratio of organic solvent (e.g., Acetonitrile) to plasma[3]. Keep samples on ice throughout the extraction procedure.

Self-Validating System Check: To ensure your protocol is robust and your standard has not degraded, incorporate a self-validation check into your LC-MS/MS method. Monitor the MRM transition for desacetylcefotaxime lactone. The appearance of a lactone peak (which elutes later than dCTX on a reversed-phase column) is a direct indicator that the stock or sample has been exposed to overly acidic conditions (pH < 4.5)[5]. If this peak appears, discard the stock and review the pH of your extraction buffers.

Storage and Stability Guidelines

The following table summarizes the quantitative data for dCTX standard solution storage to ensure maximum integrity.

Storage ConditionRecommended SolventMaximum Shelf LifeCausality / Notes
-80°C MeOH:DMSO (1:1) or Water6 MonthsCryopreservation halts hydrolysis. Preferred for primary stocks[1].
-20°C MeOH:DMSO (1:1) or Water1 MonthSuitable for short-term storage of intermediate working solutions[1].
4°C (Refrigerated) Aqueous Buffer (pH 4.3-6.2)7 to 10 DaysAcceptable for reconstituted solutions, but gradual degradation occurs.
Room Temp (20-25°C) Aqueous Matrix< 12 HoursHigh risk of beta-lactam ring opening and physical instability[4].

Application: LC-MS/MS Parameters for TDM

For Therapeutic Drug Monitoring (TDM), the prepared standards are analyzed using optimized LC-MS/MS conditions. The following table summarizes validated parameters for dCTX quantification[6].

ParameterValidated Condition
Analytical Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Elution 10% B (0-0.5 min) → 70% B (3.5 min) → 90% B (4.2 min)
Ionization Mode Positive Electrospray Ionization (ESI+)

References[1] Title: Desacetylcefotaxime | Antimicrobial Agent

Source: MedChemExpress URL: ]Title: Cefotaxime: Pediatric drug information Source: Doctorabad URL: 5]Title: Comparative Determination of Cefotaxime and Desacetyl Cefotaxime in Serum and Bile by Bioassay and High-Performance Liquid Chrom Source: Uni-Regensburg URL: 6]Title: An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring Source: Frontiers URL: 4]Title: Physicochemical Stability of Cefotaxime Sodium in Polypropylene Syringes at High Concentrations for Intensive Care Units Source: ResearchGate URL: 3]Title: Technical Support Center: Desacetylcefotaxime Extraction Source: BenchChem URL: 2]Title: Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling? Source: ResearchGate URL: 7]Title: Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling? - PMC Source: NIH URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Desacetylcefotaxime Stability &amp; Troubleshooting

Welcome to the Bioanalytical Support Hub. As a Senior Application Scientist, I frequently consult with research teams struggling with erratic recovery, poor reproducibility, and failing quality control (QC) batches when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Hub. As a Senior Application Scientist, I frequently consult with research teams struggling with erratic recovery, poor reproducibility, and failing quality control (QC) batches when quantifying cefotaxime (CTX) and its active metabolite, desacetylcefotaxime (dCTX), in plasma. The root cause is almost universally pre-analytical degradation.

This guide bypasses generic advice to provide the mechanistic causality behind dCTX instability, along with field-proven, self-validating protocols to secure your pharmacokinetic (PK) samples.

The Mechanistic Root of the Problem

To prevent degradation, you must first understand the dual-threat environment of human plasma[1].

  • Enzymatic Deacetylation (Ex Vivo Conversion): Cefotaxime contains a 3-acetoxymethyl side chain. In plasma, endogenous acetyl esterases rapidly hydrolyze this ester bond to yield dCTX[2]. While this is a natural in vivo metabolic pathway, the enzymes remain active in the collection tube. If uninhibited, the parent CTX will continue to convert into dCTX ex vivo, artificially inflating your dCTX quantification while falsely lowering CTX levels.

  • Chemical Hydrolysis & Lactonization: Once formed, dCTX is chemically unstable. At physiological pH (7.4) and room temperature, the beta-lactam ring is highly susceptible to base-catalyzed cleavage[2]. Additionally, dCTX can undergo intramolecular lactonization to form an inactive dCTX-lactone.

Therefore, a robust bioanalytical method must simultaneously neutralize plasma esterases and lock the pH to prevent chemical ring-opening.

Troubleshooting FAQs

Q1: My dCTX levels are artificially high in some samples and completely absent in others. What is causing this variance? A1: This is the classic signature of uncontrolled esterase activity followed by chemical degradation. The artificially high samples were likely processed quickly, allowing esterases to convert CTX to dCTX without enough time for the dCTX to chemically degrade. The samples with absent dCTX were likely left at room temperature too long, allowing both conversion and subsequent beta-lactam ring cleavage[1]. Solution: You must chemically inhibit esterases at the moment of blood draw using agents like Sodium Fluoride (NaF) or Dichlorvos[3].

Q2: I am using EDTA tubes and keeping everything on ice, but I still see 15-20% degradation over my extraction batch. Why isn't this working? A2: EDTA chelates divalent cations (Ca2+, Mg2+) to prevent coagulation, but many plasma esterases do not require these cofactors. Thus, esterase activity continues in EDTA plasma, albeit slower due to the ice. Furthermore, EDTA does not buffer the plasma pH. The degradation rate constant for CTX in EDTA-decoagulated whole blood at 4°C still yields a half-life of only ~52 hours[4]. Solution: You must acidify the plasma to pH 4.5–6.0 immediately after centrifugation to halt chemical hydrolysis[2].

Q3: Chemical inhibitors cause severe ion suppression in my LC-MS/MS assay. Can I avoid them entirely? A3: Yes. If chemical additives interfere with your mass spectrometry ionization, consider transitioning to Dried Blood Spots (DBS) combined with heat stabilization. Heating the DBS cards to 95°C rapidly denatures all esterases and proteases without the need for chemical inhibitors, successfully stabilizing cefotaxime and dCTX[3].

Quantitative Stability Data

The following table summarizes the expected stability of dCTX under various pre-analytical conditions to help you benchmark your current workflows.

Storage ConditionAdditive / BufferTemperaturedCTX Stability (Recovery >95%)Mechanism of Protection
Unprocessed Plasma None (Heparin/EDTA)25°C (RT)< 2 hoursNone (Rapid esterase & hydrolysis)
Chilled Plasma EDTA4°C~24 - 52 hoursKinetic slowing of enzymes[4]
Acidified Plasma Acetate buffer (pH 5.0)4°C> 72 hoursPrevents beta-lactam cleavage[2]
Inhibitor-Treated Dichlorvos / NaF4°C> 72 hoursCovalent/competitive esterase inhibition[3]
Heat-Stabilized DBS None95°C (applied once)> 1 month (RT)Complete thermal denaturation[3]

Standard Operating Procedure: Dual-Inhibition Plasma Extraction

To establish a self-validating system, implement this step-by-step methodology. This protocol addresses both enzymatic and chemical vulnerabilities simultaneously.

Step 1: Inhibitor-Assisted Blood Collection

  • Draw blood directly into pre-chilled tubes containing Sodium Fluoride (NaF) and Potassium Oxalate. (While traditionally used for glucose testing, NaF is an excellent esterase inhibitor).

  • Alternative: If using standard EDTA tubes, immediately spike Dichlorvos to a final concentration of 2 mg/mL post-draw[3].

Step 2: Cryo-Centrifugation

  • Within 15 minutes of collection, centrifuge the tubes at 4,000 x g for 10 minutes at 4°C.

Step 3: Plasma Acidification (Critical Step)

  • Transfer the plasma supernatant to a pre-chilled cryovial.

  • Immediately add 0.1 M Sodium Acetate buffer (pH 4.5) at a 1:1 (v/v) ratio.

  • Causality: The maximum stability of cephalosporins occurs between pH 4.5 and 6.5[2]. Lowering the physiological pH (7.4) to 5.0 halts base-catalyzed beta-lactam ring cleavage.

Step 4: Protein Precipitation (PPT)

  • Aliquot 100 µL of the acidified plasma into a low-retention microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (containing your isotopically labeled internal standard, e.g., dCTX-d3).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

Step 5: Phase Separation & Storage

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clean supernatant to an autosampler vial maintained at 4°C for immediate LC-MS/MS analysis, or flash-freeze in liquid nitrogen and store at -70°C to -80°C for long-term storage[1].

Self-Validation Checkpoint: To prove this system works in your lab, spike a known concentration of CTX and dCTX into fresh, untreated plasma. Split it into two aliquots: process Aliquot A via this SOP immediately, and leave Aliquot B at room temperature for 4 hours before processing. If your protocol is successful, Aliquot A will yield a CTX/dCTX ratio identical to your neat standard, while Aliquot B will show massive CTX depletion and dCTX fluctuation.

Degradation Pathway & Intervention Visualization

The following diagram illustrates the dual degradation pathways of cefotaxime and the exact points where our protocol interventions halt the loss of analyte integrity.

dCTX_Stability CTX Cefotaxime (CTX) Parent Drug Esterase Plasma Esterases (Enzymatic Hydrolysis) CTX->Esterase dCTX Desacetylcefotaxime (dCTX) Active Metabolite Chemical Chemical Degradation (pH > 6.5 & Temp > 4°C) dCTX->Chemical Degradation Inactive Metabolites (Lactones / Open-ring) Esterase->dCTX Deacetylation Chemical->Degradation Ring Cleavage Inhibitor Esterase Inhibitors (NaF / Dichlorvos) Inhibitor->Esterase Blocks Acidification Acidification (pH 4.5 - 6.0) Acidification->Chemical Prevents Cooling Cryo-Processing (Ice / -80°C) Cooling->Esterase Slows Cooling->Chemical Slows

Fig 1: Mechanistic pathways of dCTX degradation and targeted bioanalytical interventions.

References

  • Pharmacokinetics of Cefotaxime and Desacetylcefotaxime in Infants during Extracorporeal Membrane Oxygenation. National Institutes of Health (PMC).4

  • Heat stabilization of blood spot samples for determination of metabolically unstable drug compounds. National Institutes of Health (PMC).3

  • Stability of ceftriaxone in water and cerebrospinal fluid determined by high-performance liquid chromatography. ResearchGate.2

  • Comparative Determination of Cefotaxime and Desacetyl Cefotaxime in Serum and Bile by Bioassay and High-Performance Liquid Chromatography. University of Regensburg.1

Sources

Optimization

Technical Support Center: Minimizing Desacetylcefotaxime Hydrolysis During Sample Processing

Welcome to the technical support center for professionals handling cefotaxime and its primary active metabolite, desacetylcefotaxime. This guide is designed to provide researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for professionals handling cefotaxime and its primary active metabolite, desacetylcefotaxime. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into minimizing the hydrolysis of desacetylcefotaxime during sample processing. Accurate quantification of this metabolite is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall assessment of cefotaxime's antibacterial efficacy.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of desacetylcefotaxime.

Q1: What is desacetylcefotaxime and why is its accurate measurement so important?

A1: Desacetylcefotaxime is the main and most biologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime.[2][3] Cefotaxime is metabolized in the liver to desacetylcefotaxime.[2][4] This metabolite itself possesses significant antibacterial activity and contributes to the overall therapeutic effect of the parent drug.[5][6] Therefore, accurately measuring its concentration in biological samples is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of cefotaxime, which in turn informs appropriate dosing regimens and ensures therapeutic efficacy.[5]

Q2: What are the primary causes of desacetylcefotaxime degradation during sample processing?

A2: The two main culprits behind desacetylcefotaxime degradation are chemical and enzymatic hydrolysis. Chemical hydrolysis of the β-lactam ring is highly dependent on pH and temperature.[7][8] Deviations from optimal pH and exposure to elevated temperatures can significantly accelerate its breakdown.[9][10] Enzymatic degradation is also a major concern, as esterases present in biological matrices like plasma can hydrolyze the parent drug, cefotaxime, into desacetylcefotaxime, artificially inflating the metabolite's concentration.[8][9][10]

Q3: What are the ideal storage conditions (pH and temperature) for samples containing desacetylcefotaxime?

A3: For optimal stability, biological samples containing desacetylcefotaxime should be maintained at a pH between 3.0 and 7.0.[7] Within this range, the primary degradation process is a slow, water-catalyzed cleavage of the β-lactam ring.[7] Outside of this range, in either strongly acidic or alkaline conditions, hydrolysis is significantly accelerated.[7] Temperature is also a critical factor. Samples should be kept on ice (0-4°C) during processing and stored at -80°C for long-term stability.[11] Studies have shown significant degradation of cefotaxime at room temperature and even under refrigeration over extended periods.

Q4: How can I prevent the in-vitro conversion of cefotaxime to desacetylcefotaxime in my samples?

A4: The conversion of cefotaxime to desacetylcefotaxime is primarily mediated by esterase enzymes present in biological fluids.[8][9][10] To prevent this, it is highly recommended to add an esterase inhibitor to your collection tubes before sample acquisition. Commonly used inhibitors include sodium fluoride or organophosphates. This step is critical for quenching enzymatic activity immediately upon sample collection and ensuring that the measured concentrations of both the parent drug and its metabolite reflect the true in-vivo levels.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the analysis of desacetylcefotaxime.

Problem 1: Low or Inconsistent Recovery of Desacetylcefotaxime

  • Potential Cause A: pH-Mediated Hydrolysis. The pH of your sample may be outside the optimal stability range (pH 3.0-7.0), leading to accelerated degradation of the β-lactam ring.[7]

    • Solution: Immediately after collection, buffer the sample to a pH within the stable range. For plasma samples, the addition of a small volume of a suitable acidic buffer can help maintain stability. Always measure the pH of your final sample matrix to confirm it is within the desired range.

  • Potential Cause B: Thermal Degradation. Exposure of samples to ambient or elevated temperatures, even for short periods, can lead to significant analyte loss.[8][10]

    • Solution: Implement a strict cold chain protocol. Collect samples into pre-chilled tubes. Perform all processing steps, such as centrifugation and aliquoting, on ice or in a refrigerated environment (2-8°C).[11] For long-term storage, samples should be flash-frozen and maintained at -80°C.[11]

  • Potential Cause C: In-vitro Formation from Cefotaxime. If you are also measuring the parent drug, esterase activity can lead to its conversion to desacetylcefotaxime, complicating the interpretation of your results.[9]

    • Solution: As mentioned in the FAQs, the use of an esterase inhibitor is paramount. Ensure that the inhibitor is added to the collection tube before the blood is drawn to halt enzymatic activity instantly.

Problem 2: High Variability Between Replicate Samples

  • Potential Cause: Inconsistent Sample Processing Time. Variability in the time between sample collection and stabilization (e.g., freezing or protein precipitation) can lead to differing degrees of degradation between replicates.

    • Solution: Standardize your sample processing workflow to minimize the time each sample spends at unstable temperatures. Create a detailed standard operating procedure (SOP) that outlines each step and its maximum allowable duration. Process samples in small batches to ensure each is handled consistently.

Detailed Experimental Protocols

The following protocols are provided as a guideline and should be optimized for your specific experimental needs.

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Preparation: Pre-label and pre-chill collection tubes (e.g., K2-EDTA tubes) containing an appropriate esterase inhibitor (e.g., sodium fluoride).

  • Collection: Draw the blood sample directly into the prepared tube.

  • Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.

  • Cooling: Immediately place the tube on wet ice.

  • Centrifugation: Within 15 minutes of collection, centrifuge the sample at 1500 x g for 10 minutes at 4°C to separate the plasma.[11]

  • Aliquoting: Carefully transfer the supernatant (plasma) into pre-chilled, labeled cryovials.

  • Storage: Immediately flash-freeze the plasma aliquots in a dry ice/isopropanol bath and store them at -80°C until analysis.[11]

Protocol 2: Sample Deproteinization (for HPLC or LC-MS/MS Analysis)
  • Thawing: Thaw plasma samples on ice.

  • Precipitation: In a microcentrifuge tube, add 2 parts of ice-cold acetonitrile to 1 part of plasma.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Data Summary: Stability of Desacetylcefotaxime

The following table summarizes the known stability of desacetylcefotaxime under various conditions.

ConditionpHTemperatureStabilityReference
Aqueous Solution3.0 - 7.0Refrigerated (2-8°C)Stable for several hours[7]
Aqueous Solution< 3.0 or > 7.0Room TemperatureRapid Degradation[7]
PlasmaNot specified-80°CStable for long-term storage[11]
Plasma with Esterase InhibitorPhysiologicalOn Ice (0-4°C)Minimized in-vitro formation[9]

Visualizations

Desacetylcefotaxime Degradation and Intervention Points

cluster_factors Degradation Factors cluster_interventions Intervention Strategies Cefotaxime Cefotaxime (Parent Drug) Desacetylcefotaxime Desacetylcefotaxime (Active Metabolite) Cefotaxime->Desacetylcefotaxime In-vivo Metabolism & In-vitro Hydrolysis Degradation Hydrolyzed Products (Inactive) Desacetylcefotaxime->Degradation Hydrolysis of β-lactam ring Esterases Esterases Esterases->Cefotaxime pH_Temp Non-Optimal pH & Temperature pH_Temp->Desacetylcefotaxime Inhibitor Esterase Inhibitor Inhibitor->Esterases Cold_Chain Strict Cold Chain (0-4°C) Cold_Chain->pH_Temp Buffering pH Buffering (pH 3-7) Buffering->pH_Temp

Caption: Factors leading to desacetylcefotaxime degradation and key intervention points.

Recommended Sample Processing Workflow

start Start: Blood Draw collection Collect in Pre-chilled Tube with Esterase Inhibitor start->collection mix Gently Mix (8-10 Inversions) collection->mix ice Immediate Placement on Wet Ice mix->ice centrifuge Centrifuge at 4°C (within 15 min) ice->centrifuge aliquot Aliquot Plasma into Cryovials centrifuge->aliquot store Flash Freeze & Store at -80°C aliquot->store end Analysis store->end

Caption: A streamlined workflow to ensure the stability of desacetylcefotaxime during sample processing.

References

  • Bui T, Patel P, Preuss CV. Cefotaxime. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]

  • Coombes JD. Metabolism of cefotaxime in animals and humans. Rev Infect Dis. 1982;4 Suppl:S325-32. Available from: [Link]

  • Acquire Publications. Clinical Pharmacology of Cefotaxime. 2022. Available from: [Link]

  • Halko M, Kaka JS. Determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography.
  • Ghanem E, Feteih I, El-Shattawy H. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. J Pharm Sci. 1986;75(8):784-8.
  • Jones RN, Barry AL. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review. Diagn Microbiol Infect Dis. 1988;9(2):75-84.
  • Bergan T, Solberg R, Digranes A, Hellum KB. Comparative determination of cefotaxime and desacetyl cefotaxime in serum and bile by bioassay and high-performance liquid chromatography. Arzneimittelforschung. 1982;32(11):1451-5.
  • de Groot T, van der Deure T, de Velde F, et al. Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling?. J Antimicrob Chemother. 2022;77(10):2777-2784.
  • Vallee F, LeBel M. Simultaneous determination of cefotaxime and desacetylcefotaxime in human plasma and cerebrospinal fluid by high-performance liquid chromatography.
  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Crit Rev Anal Chem. 2023;53(1):1-16.
  • Ohkawa M, Okasho A, Orito M, Sugata T, Kuroda K. Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease. J Antimicrob Chemother. 1985;15(4):485-90.
  • Saito A. Stability of cefotaxime and desacetylcefotaxime against β-lactamases from Bacteroides. J Antimicrob Chemother. 1984;14 Suppl B:121-5.
  • Marchbanks CR, Yost RL, White RL. Cefotaxime stability during in vitro microbiological testing. Antimicrob Agents Chemother. 1987;31(9):1375-8. Available from: [Link]

  • Fassbender M, Luyt CE, Boin C, et al. Recent analytical methods for cephalosporins in biological fluids. J Chromatogr B Analyt Technol Biomed Life Sci. 2007;852(1-2):3-15.
  • Marchbanks CR, Yost RL, White RL. Cefotaxime stability during in vitro microbiological testing. Antimicrob Agents Chemother. 1987;31(9):1375-1378. Available from: [Link]

  • Marchbanks CR, Yost RL, White RL. Cefotaxime stability during in vitro microbiological testing. Antimicrob Agents Chemother. 1987;31(9):1375-8.
  • Berge M, Bardin C, De la Villefromoy A, et al. Physicochemical Stability of Cefotaxime Sodium in Polypropylene Syringes at High Concentrations for Intensive Care Units. Pharmaceutics. 2020;12(11):1098.
  • Berry DR, Fukuda DS, Abbott BJ. DE-ESTERIFICATION OF CEPHALOSPORIN PARA-NITROBENZYL ESTERS BY MICROBIAL ENZYMES. J Antibiot (Tokyo). 1982;35(10):1362-7.
  • Limbert M, Seibert G, Schrinner E. The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability. Infection. 1982;10(2):97-100.
  • Polgár T, Vértessy BG, Ovádi J. Purification and Characterization of a Cephalosporin Esterase From Rhodosporidium Toruloides. Protein Expr Purif. 1999;17(3):383-91.
  • Zajac M, Jelinska A, Oszczapowicz I, Cielecka-Piontek J. Stability of cefotaxime sodium in solid state. J Pharm Biomed Anal. 2005;39(3-4):695-9.
  • Crichlow GV, Kuzin AP, Nukaga M, et al. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes. J Biol Chem. 2004;279(10):9375-82.
  • Polgár T, Vértessy BG, Ovádi J. Purification and characterization of a cephalosporin esterase from Rhodosporidium toruloides. Protein Expr Purif. 1999;17(3):383-91.
  • Akhavan BJ, Vijhani P. Third-Generation Cephalosporins. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]

  • Scribd. Protocol For Cephalosporin Free Environment. Available from: [Link]

  • ResearchGate. Reactions catalyzed by AXE. (A) Acetyl xylan esterase or cephalosporin... Available from: [Link]

  • ResearchGate. Acylation and deacylation rates for cefotaxime hydrolysis. Available from: [Link]

  • Reynolds KA, Sobel ML, Smith CA, et al. An active site loop toggles between conformations to control antibiotic hydrolysis and inhibition potency for CTX-M β-lactamase drug-resistance enzymes. Sci Rep. 2022;12(1):18861.
  • Farhat N, Gupta D, Ali A, et al. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. Microbiol Spectr. 2022;10(5):e0134022.
  • Behin S, Mathew M, Joy A, et al. PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND ITS DOSAGE FORMS BY STABILITY INDICATING HPTLC METHOD. Int J Pharm Chem Biol Sci. 2012;2(4):517-23.
  • Chibisova PA, Nesterova OV, Shkil AN, et al. Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. Polymers (Basel). 2023;15(3):548.

Sources

Troubleshooting

desacetylcefotaxime lactone conversion efficiency optimization

Welcome to the Technical Support Center for Cephalosporin Impurity Profiling. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve high-yield conversions of Cefotaxime (CTX) to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cephalosporin Impurity Profiling. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve high-yield conversions of Cefotaxime (CTX) to its downstream metabolites.

This guide provides a field-proven, self-validating framework for optimizing the conversion efficiency of desacetylcefotaxime lactone (dCTXL)—a critical, microbiologically inactive degradation product required for rigorous analytical standard generation[1]. Rather than just providing a recipe, this guide deconstructs the kinetic and thermodynamic causality behind each experimental choice to ensure your protocols are robust and reproducible.

Reaction Workflow & Pathway Visualization

Pathway CTX Cefotaxime (CTX) Starting Material Hydrolysis Alkaline Deacetylation 0.3 N NaOH, <5°C, 3h CTX->Hydrolysis Ester Cleavage dCTX Desacetylcefotaxime (dCTX) Intermediate Hydrolysis->dCTX - Acetate Lactonization Acid-Catalyzed Lactonization Conc. HCl, pH ~2, RT, 2h dCTX->Lactonization Acidification dCTXL Desacetylcefotaxime Lactone Target Product Lactonization->dCTXL Intramolecular Cyclization (-H2O) Quench Neutralization & Isolation 2 N NaOH, pH 7-8, <5°C dCTXL->Quench Stabilization

Workflow of Cefotaxime to Desacetylcefotaxime Lactone Conversion.

Step-by-Step Methodology: Optimized Two-Step Synthesis Protocol

This protocol is engineered to maximize the yield of desacetylcefotaxime lactone by isolating the deacetylation and lactonization phases[2].

Phase 1: Alkaline Deacetylation

  • Preparation: Dissolve 0.468 g of Cefotaxime sodium in 10 mL of 0.3 N NaOH.

  • Thermal Control (Critical): Immediately submerge the reaction vessel in an ice-bath. Maintain the internal temperature strictly below 5°C.

  • Cleavage: Stir the solution continuously for 3 hours.

    • Scientific Causality: The low temperature kinetically favors the hydrolysis of the acetyl ester over the nucleophilic attack and subsequent opening of the highly strained β-lactam ring.

Phase 2: Acid-Catalyzed Lactonization 4. Acidification: While maintaining stirring, add concentrated HCl dropwise until the solution reaches a pH of approximately 2.0. 5. Cyclization: Remove the reaction from the ice-bath and allow it to stir at room temperature (20–25°C) for 2 hours.

  • Scientific Causality: The rapid formation of lactones from 3-hydroxymethyl cephalosporins is driven by acidic conditions[3]. The protonation of the hydroxyl group creates a favorable leaving group, enabling the carboxylate to execute an intramolecular nucleophilic attack, closing the lactone ring.

Phase 3: Quenching and Self-Validation 6. Neutralization: Return the reaction vessel to the ice-bath. Carefully add 2 N NaOH dropwise until the pH is stabilized between 7.0 and 8.0. 7. Validation: Verify the conversion efficiency and product purity using HPLC/DAD (monitoring the shift in retention time from dCTX to dCTXL)[3]. This creates a self-validating feedback loop where chromatographic data directly informs the optimal quenching time.

Quantitative Optimization Parameters

To troubleshoot yield discrepancies, cross-reference your laboratory parameters against this optimized data matrix.

Table 1: Optimization Parameters and Yield Impact for dCTXL Synthesis

Reaction StageCritical ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
DeacetylationTemperature> 10°C0 – 5°C Prevents β-lactam hydrolysis (+30% yield)
DeacetylationReaction Time< 1 hour3 hours Ensures complete removal of the acetyl group
LactonizationSolution pHpH > 3.0pH ~ 2.0 Drives intramolecular cyclization (+45% yield)
LactonizationTemperature0 – 5°C20 – 25°C (RT) Provides activation energy for ring closure
QuenchingFinal pHpH < 5.0pH 7.0 – 8.0 Stabilizes the lactone, preventing acid degradation

Troubleshooting Guide & FAQs

Q1: Why is my conversion yield from Cefotaxime to Desacetylcefotaxime Lactone consistently below 50%? A: Suboptimal yields are almost exclusively caused by competing degradation pathways—most notably, the hydrolysis of the β-lactam ring. During the initial alkaline deacetylation step, hydroxide ions can attack both the target acetyl ester and the β-lactam carbonyl. If the temperature exceeds 5°C, the activation energy for β-lactam cleavage is reached, destroying your core scaffold. Ensure strict thermal regulation (0–5°C) during the NaOH phase[2].

Q2: What is the optimal pH for the lactonization step, and what is the mechanistic reasoning? A: The optimal pH is strictly ~2.0. The conversion of desacetylcefotaxime (dCTX) to its lactone form (dCTXL) requires the protonation of the 3-hydroxymethyl group to facilitate the loss of water during intramolecular cyclization[3]. If the pH is too high (>3.0), the protonation is insufficient, stalling the reaction. If the pH drops too low (<1.0), you risk acid-catalyzed degradation of the cephalosporin nucleus.

Q3: How can I build a self-validating system to monitor this conversion in real-time? A: Relying solely on end-point yield is a flawed strategy. Implement a real-time High-Performance Liquid Chromatography (HPLC) monitoring system. Because dCTX and dCTXL have distinct polarities, they exhibit significantly different retention times. By pulling micro-aliquots at 30-minute intervals during the acid-catalyzed phase, you can track the disappearance of the dCTX peak and the proportional emergence of the dCTXL peak[3]. This allows you to quench the reaction exactly at the point of maximum conversion, rather than relying on arbitrary timeframes.

Q4: Is the lactone biologically active, and does it impact my impurity profiling? A: No, desacetylcefotaxime lactone is microbiologically inactive. In vivo, cefotaxime metabolizes to the active desacetylcefotaxime, which is then converted to the inactive lactone as a rate-limiting step before further degradation[1]. In pharmaceutical manufacturing and stability testing, dCTXL must be accurately profiled as a primary degradation impurity to ensure the efficacy and safety of the final antibiotic formulation.

References

1.[1] Coombes, J. D. "Metabolism of Cefotaxime in Animals and Humans." Reviews of Infectious Diseases, PubMed (NIH). URL:[Link] 2.[2] "Relationship between the structure and immunogenicity of ceftriaxone." The Thai Journal of Pharmaceutical Sciences, Chulalongkorn University. URL:[Link] 3.[3] "Comparative Determination of Cefotaxime and Desacetyl Cefotaxime in Serum and Bile by Bioassay and High-Performance Liquid Chromatography." Infection, University of Regensburg Repository. URL:[Link]

Sources

Optimization

optimizing limit of detection (LOD) for desacetylcefotaxime assays

Welcome to the Technical Support Center for the quantification of desacetylcefotaxime (dCTX), the primary microbiologically active metabolite of the third-generation cephalosporin, cefotaxime. Achieving a highly sensitiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantification of desacetylcefotaxime (dCTX), the primary microbiologically active metabolite of the third-generation cephalosporin, cefotaxime. Achieving a highly sensitive Limit of Detection (LOD) for dCTX is critical for precise pharmacokinetic modeling and therapeutic drug monitoring, especially in pediatric and critically ill populations.

This guide synthesizes field-proven methodologies, addressing matrix effects, analyte degradation, and chromatographic resolution to help you optimize your assays.

Quantitative Performance Benchmarks

Before troubleshooting, ensure your assay's baseline performance aligns with validated industry standards. The table below summarizes expected LOD and LOQ thresholds across different analytical platforms.

Analytical MethodBiological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
HPLC-UV (254 nm) Cerebrospinal Fluid (CSF)0.78 µg/mL1.56 µg/mL1.56 – 100 µg/mL
HPLC-DAD (235 nm) Aqueous Medium0.036 µg/mL0.12 µg/mL0.01 – 10 µg/mL
UHPLC-MS/MS (ESI+) Blood Plasma0.03 µg/mL0.2 µg/mL0.2 – 10 µg/mL

Diagnostic Workflow

G Sample Biological Matrix (Plasma/CSF) Stabilization Stabilization Ice & pH 4.3-6.2 Sample->Stabilization Prevent enzymatic degradation Spike Spike Internal Standard [2H3]-cefotaxime Stabilization->Spike Baseline correction Extraction Solid-Phase Extraction (RP-18 Column) Spike->Extraction Load sample Wash Rigorous Wash (Remove Phospholipids) Extraction->Wash Eliminate ion suppression Elution Target Elution (MeOH/Phosphate pH 7) Wash->Elution Desorb dCTX LCMS UHPLC-MS/MS (ESI+ Mode) Elution->LCMS Inject 2-20 µL Validation Self-Validation Check IS Peak Area LCMS->Validation Monitor matrix effects

Optimized extraction and self-validating LC-MS/MS workflow for desacetylcefotaxime.

Troubleshooting Guides & FAQs

Q1: Why is my LOD for desacetylcefotaxime fluctuating between analytical runs, despite identical injection volumes? A1: This is almost always an issue of pre-analytical analyte degradation rather than detector sensitivity.

  • The Causality: Desacetylcefotaxime contains a highly reactive

    
    -lactam ring. It is highly susceptible to enzymatic hydrolysis by serum esterases and chemical degradation driven by temperature fluctuations and pH extremes. If samples are processed at room temperature, the intact analyte concentration decreases before it ever reaches the column, artificially raising your apparent LOD.
    
  • The Solution: Implement strict temperature and pH control. Keep all biological samples on ice throughout the extraction procedure. Adjust the sample pH to the optimal stability window for cephalosporins (pH 4.3–6.2) prior to extraction (1).

Q2: How do I overcome severe ion suppression in LC-MS/MS to push my LOD below 0.05 µg/mL? A2: Ion suppression is the primary enemy of LOD in mass spectrometry, typically caused by inadequate sample cleanup.

  • The Causality: When using simple Protein Precipitation (PPT), endogenous matrix components—particularly plasma phospholipids—co-elute with dCTX. In the electrospray ionization (ESI+) source, these highly abundant matrix molecules compete with dCTX for available charge, "suppressing" the analyte signal and destroying your LOD.

  • The Solution: Transition from PPT to Solid-Phase Extraction (SPE). Use a reversed-phase column (e.g., LiChrolut RP-18) and incorporate a rigorous wash step with a low-organic solvent to elute interferences before desorbing dCTX (2).

  • Self-Validating System: Always spike a deuterated internal standard (e.g.,

    
    -cefotaxime) into the raw sample before any processing. Monitor the absolute peak area of the IS. If the IS peak area drops significantly in matrix compared to neat solvent, but the dCTX/IS ratio remains linear, you have successfully validated that the signal loss is due to matrix suppression, and the assay is accurately correcting for it.
    

Q3: What chromatographic conditions yield the sharpest peaks and best signal-to-noise (S/N) ratio for dCTX? A3: Peak broadening directly dilutes the signal over time, raising the LOD.

  • The Causality: Desacetylcefotaxime is a polar, hydrophilic metabolite. On standard C18 columns with generic mobile phases, it exhibits poor retention, eluting too close to the solvent front where matrix noise is highest.

  • The Solution: Utilize an end-capped, high-density C18 column (e.g., LiChrospher 100RP-18) or an Acquity UPLC HSS T3 column designed specifically for polar retention. For the mobile phase, employ a gradient of ammonium acetate (pH 2.4) and acetonitrile acidified with 0.1% formic acid (3). The highly acidic pH ensures the carboxylate group on dCTX remains protonated, maximizing its hydrophobicity. This increases retention time, moves the analyte away from the suppression zone, sharpens the peak, and significantly lowers the LOD.

Step-by-Step Methodology: Validated SPE and UHPLC-MS/MS Protocol

To achieve an LOD of


 µg/mL in plasma or cerebrospinal fluid (CSF), follow this self-validating protocol.

Phase 1: Sample Preparation & Solid-Phase Extraction (SPE)

  • Stabilization: Immediately transfer 50 µL of plasma or CSF to a pre-chilled microcentrifuge tube on ice. Adjust to pH 4.8 using 0.01 M acetate buffer.

  • Internal Standard Addition: Spike the sample with 10 µL of

    
    -cefotaxime working solution to establish the self-validating baseline.
    
  • Column Conditioning: Condition a 200 mg LiChrolut RP-18 SPE cartridge with 2 mL of methanol, followed by 2 mL of HPLC-grade water.

  • Loading: Load the stabilized biological sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the column with 2 mL of 5% methanol in water to remove salts and polar endogenous proteins. Discard the wash fraction.

  • Elution: Elute the target analytes using 1 mL of a methanol-phosphate buffer mixture (pH 7, 1:1 v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 50 µL of mobile phase A.

Phase 2: UHPLC-MS/MS Analysis

  • Column Setup: Install an Acquity UPLC HSS T3 column (or equivalent polar-retentive C18) maintained at 25°C.

  • Mobile Phase Configuration:

    • Solvent A: 5 mM Ammonium acetate (pH 2.4).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Run a gradient at 0.4 - 0.5 mL/min, starting at 5% B, ramping to 85% B over 2.5 minutes, and re-equilibrating for 1.5 minutes.

  • Detection (MRM): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for dCTX and the deuterated internal standard.

  • System Suitability: Inject a blank matrix sample followed by a Lower Limit of Quantification (LLOQ) standard. The S/N ratio for the LLOQ must be

    
     to proceed with the analytical run.
    

References

  • Determination of Cefotaxime and Desacetylcefotaxime in Cerebrospinal Fluid by Solid-Phase Extraction and High-Performance Liquid Chromatography . PubMed (NIH).[Link]

  • Chromatographic analysis of immobilized cefotaxime . CORE. [Link]

  • Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling? . ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Solubility Troubleshooting for Desacetylcefotaxime

Welcome to the Technical Support Center. This guide is designed for analytical chemists, pharmacologists, and drug development professionals working with desacetylcefotaxime , the primary active metabolite of the cephalo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, pharmacologists, and drug development professionals working with desacetylcefotaxime , the primary active metabolite of the cephalosporin antibiotic cefotaxime.

Due to its zwitterionic nature, low partition coefficient, and susceptibility to β-lactam hydrolysis, desacetylcefotaxime presents unique solubility and extraction challenges. This document synthesizes physicochemical data, troubleshooting FAQs, and validated protocols to help you optimize your solvent systems and ensure reproducible experimental outcomes.

Part 1: Quantitative Physicochemical Data

Understanding the inherent properties of desacetylcefotaxime is the first step in troubleshooting solvent selection. The tables below summarize the critical quantitative data required for method development.

Table 1: Physicochemical Properties of Desacetylcefotaxime
PropertyValueClinical / Analytical Implication
CAS Number 66340-28-1[1]Standard identifier for reagent sourcing.
LogP -0.5[2]Highly hydrophilic; poor retention on standard C18 columns without ion suppression.
pKa ~2.1, 3.4, 10.9[3]Zwitterionic at physiological pH; requires acidic buffers (pH 3.0–4.8) for chromatography.
Aqueous Solubility ~0.14 g/L (25°C)[2][4]Very slightly soluble in pure water; prone to precipitation at high concentrations.
Organic Solubility Slightly soluble (DMSO, Methanol)[5]Requires gentle heating for dissolution in methanol; DMSO is preferred for concentrated stocks.
Stock Stability -80°C (6 months); -20°C (1 month)[6]Aqueous solutions degrade rapidly due to β-lactam hydrolysis; store in non-aqueous solvents.
Table 2: Validated Solvent Systems for Desacetylcefotaxime Workflows
ApplicationOptimized Solvent CompositionPurpose & Mechanism
HPLC Mobile Phase (Isocratic) 0.01 M Acetate buffer (pH 4.8) / Methanol (85:15 v/v)[7]Suppresses carboxylate ionization, allowing the molecule to partition into the C18 stationary phase.
LC-MS/MS Mobile Phase 0.02 M Phosphate buffer (pH 3.0) / Acetonitrile / Methanol (80:12:8 v/v)[8]Provides high-resolution separation from parent cefotaxime in complex biological matrices (e.g., plasma).
SPE Elution Buffer Methanol / Phosphate buffer pH 7.0 (1:1 v/v)[7][9]Disrupts both hydrophobic and secondary polar interactions to ensure complete desorption from silica matrices.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does desacetylcefotaxime exhibit poor retention and severe peak tailing on standard reversed-phase (C18) columns? A1: Desacetylcefotaxime is a highly polar, zwitterionic metabolite with a LogP of approximately -0.5[2] and multiple ionizable groups (pKa ~2.1, 3.4, 10.9)[3]. At a neutral pH, the molecule is predominantly ionized.

  • Causality: Ionized polar compounds do not partition effectively into the hydrophobic stationary phase of a C18 column. Instead, they elute in the void volume and undergo secondary ionic interactions with residual silanols on the silica support, which causes peak tailing.

  • Solution: Utilize an acidic mobile phase to suppress the ionization of the carboxylate groups. A proven solvent system is a 0.01 M acetate buffer adjusted to pH 4.8, mixed with methanol at an 85:15 (v/v) ratio[7]. For more complex matrices requiring higher resolution, a ternary mixture of 0.02 M phosphate buffer (pH 3.0), acetonitrile, and methanol (80:12:8 v/v) provides excellent peak symmetry[8].

Q2: I am experiencing low recovery rates during Solid-Phase Extraction (SPE). How can I optimize my elution solvent? A2: Low recovery during SPE often stems from the elution solvent lacking the necessary strength to disrupt analyte-sorbent interactions.

  • Causality: Because desacetylcefotaxime is highly polar, using a purely organic elution solvent (like 100% methanol or acetonitrile) fails to fully desorb the molecule from the silica matrix due to secondary polar and ionic interactions.

  • Solution: Implement a mixed aqueous-organic elution strategy. Eluting with a 1:1 (v/v) mixture of methanol and a pH 7.0 phosphate buffer effectively disrupts both hydrophobic and ionic binding forces, yielding extraction recoveries between 97.4% and 102.9% on RP-18 columns[7][9].

Q3: How should I prepare and store stock solutions to prevent degradation and precipitation? A3: The β-lactam ring of desacetylcefotaxime is highly susceptible to hydrolysis in aqueous environments.

  • Causality: Water acts as a nucleophile, attacking the β-lactam ring and rendering the molecule inactive over time. Furthermore, its low aqueous solubility (~0.14 g/L)[4] means high-concentration aqueous stocks will precipitate.

  • Solution: Prepare high-concentration stock solutions in DMSO or methanol, where the compound is slightly soluble (gentle heating may be required for methanol)[5]. Aliquot these non-aqueous stocks and store them at -80°C, where they remain stable for up to 6 months[6]. When preparing working solutions, dilute into aqueous buffers immediately before the assay and keep the samples on ice to minimize degradation[6][9].

Part 3: Decision Workflow Visualization

The following decision tree outlines the logical progression for selecting the appropriate solvent system based on your specific experimental application.

SolventOptimization A Desacetylcefotaxime Solubility Issue BB BB A->BB B Determine Application Type D Biological (In Vitro/Plasma) B->D C Analytical (HPLC/LC-MS) E Low Retention / Tailing? C->E H Stock Solution Prep D->H F Use Acidic Mobile Phase (pH 3.0 - 4.8) E->F Suppress Ionization G Add 8-15% Organic Modifier (MeOH or ACN) F->G Optimize Partitioning I Dissolve in DMSO/MeOH Store at -80°C H->I Prevent Hydrolysis J Aqueous Dilution (Prepare Fresh on Ice) I->J Working Solution BB->C

Workflow for optimizing desacetylcefotaxime solvent selection in analytical and biological assays.

Part 4: Validated Experimental Protocol

Optimized Solid-Phase Extraction (SPE) and HPLC Preparation

This self-validating protocol ensures >95% recovery of desacetylcefotaxime from biological matrices (e.g., plasma, cerebrospinal fluid) by precisely controlling the pH and solvent polarity at each step[7][9].

Step 1: Sorbent Conditioning

  • Action: Pass 3 mL of HPLC-grade methanol through a LiChrolut RP-18 (200 mg, 3 mL) SPE cartridge, followed immediately by 3 mL of 0.01 M phosphate buffer (pH 7.0).

  • Causality: Methanol solvates the C18 alkyl chains, maximizing the surface area for interaction. The subsequent buffer wash equilibrates the column to the sample's physiological pH, preventing analyte breakthrough during loading.

Step 2: Sample Loading

  • Action: Dilute 1 mL of the biological sample 1:1 with pH 7.0 phosphate buffer. Load the mixture onto the conditioned cartridge at a flow rate of 1 mL/min.

  • Causality: Normalizing the sample pH to 7.0 ensures the zwitterionic analyte is in a consistent ionization state, promoting uniform binding to the sorbent.

Step 3: Interference Washing

  • Action: Wash the cartridge with 2 mL of purified water.

  • Causality: This step removes highly polar endogenous salts and proteins without generating enough elution strength to displace the bound desacetylcefotaxime.

Step 4: Analyte Elution

  • Action: Elute the target analyte using 3 mL of a 1:1 (v/v) mixture of methanol and phosphate buffer (pH 7.0)[7].

  • Causality: The combination of an organic modifier (methanol) and an aqueous buffer disrupts both the hydrophobic interactions with the C18 chains and any secondary ionic interactions with the silica base, ensuring complete desorption.

Step 5: Reconstitution and Analysis

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 500 µL of the HPLC mobile phase (e.g., 0.01 M acetate buffer pH 4.8 / methanol, 85:15 v/v)[7].

  • Causality: Reconstituting directly in the mobile phase eliminates solvent mismatch, preventing peak distortion (fronting/tailing) upon injection into the HPLC system.

Part 5: References

  • Determination of Cefotaxime and Desacetylcefotaxime in Cerebrospinal Fluid by Solid-Phase Extraction and High-Performance Liquid Chromatography Source: PubMed (nih.gov) URL:[Link]

  • Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem - NIH Source: PubChem (nih.gov) URL:[Link]

  • Bioanalytical and validation high-performance liquid chromatography method for simultaneous quantification cefotaxime and ciprofloxacin in human plasma Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Desacetylcefotaxime vs. Cefotaxime: In Vitro MIC Comparison and Synergistic Profiling Guide

As a Senior Application Scientist, I frequently guide drug development teams through the pharmacodynamic profiling of beta-lactam antibiotics. When evaluating the third-generation cephalosporin cefotaxime (CTX), one cann...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the pharmacodynamic profiling of beta-lactam antibiotics. When evaluating the third-generation cephalosporin cefotaxime (CTX), one cannot look at the parent drug in isolation. In vivo, CTX is rapidly metabolized by hepatic esterases into its primary active metabolite, desacetylcefotaxime (dCTX)[1].

Understanding the comparative Minimum Inhibitory Concentrations (MIC) of CTX and dCTX is critical. While dCTX is generally less potent than its parent compound, it retains significant broad-spectrum antibacterial activity and high beta-lactamase stability[2]. More importantly, the concurrent presence of both molecules in the bloodstream often results in enhanced, synergistic bactericidal activity[3]. This guide provides an objective, data-driven comparison of their in vitro performance, complete with self-validating experimental methodologies.

Mechanistic Pathway: Metabolism and Target Affinity

Both CTX and dCTX exert their bactericidal effects by binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan in the bacterial cell wall. The structural difference between the two—specifically the loss of the acetyl group at the 3' position in dCTX—alters their binding affinity[1].

While CTX binds with high affinity, dCTX binds with moderate affinity. However, because they often target different PBP subtypes simultaneously, their combined application leads to a synergistic breakdown of the cell wall, accelerating bacterial lysis.

G CTX Cefotaxime (CTX) Parent Drug Esterase Hepatic Esterases (In Vivo Metabolism) CTX->Esterase Cleavage PBP Penicillin-Binding Proteins (Bacterial Cell Wall) CTX->PBP High Affinity dCTX Desacetylcefotaxime (dCTX) Active Metabolite Esterase->dCTX dCTX->PBP Moderate Affinity Lysis Bacterial Cell Lysis (Synergistic Effect) PBP->Lysis Inhibition

Metabolic conversion of cefotaxime and synergistic PBP targeting leading to bacterial lysis.

Quantitative MIC Comparison Data

The following table synthesizes the MIC₉₀ values (the concentration required to inhibit 90% of strains) for CTX and dCTX across principal clinical pathogens. Data reflects standardized inocula testing (


 to 

CFU/mL)[4][5].
Bacterial SpeciesCefotaxime (CTX) MIC₉₀ (µg/mL)Desacetylcefotaxime (dCTX) MIC₉₀ (µg/mL)Activity Ratio (CTX:dCTX)
Streptococcus pneumoniae0.050.39~1:8
Streptococcus agalactiae0.050.39~1:8
Haemophilus influenzae0.100.39~1:4
Escherichia coli0.1250.40~1:3.2

Data Interpretation: Generally, cefotaxime is four to eight times more active than its desacetyl derivative[2]. However, against certain strains like H. influenzae and E. coli, the difference in activity narrows. Despite the higher MICs for dCTX, pharmacokinetic studies show that in vivo concentrations of dCTX (e.g., in cord blood or during extracorporeal membrane oxygenation) consistently exceed these MIC₉₀ thresholds, ensuring robust therapeutic target attainment (


)[5][6].

Experimental Methodology: Self-Validating Susceptibility Testing

To ensure scientific integrity and reproducibility across laboratories, the following protocols outline the Broth Microdilution and Checkerboard Assays used to determine these MICs and evaluate parent-metabolite synergy.

Protocol A: Broth Microdilution for Individual MIC Determination

Rationale: Broth microdilution is preferred over agar disk diffusion as it yields precise quantitative data. Cefotaxime is susceptible to degradation by elevated temperatures and pH shifts in vitro; therefore, fresh preparation and strictly controlled incubation times are critical to prevent artificial MIC inflation[7].

  • Step 1: Inoculum Preparation. Isolate bacterial colonies from an overnight agar plate and suspend them in sterile saline to match a 0.5 McFarland standard. Dilute the suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final target inoculum of

    
     CFU/mL.
    
    • Causality: Standardizing the inoculum to exactly

      
       CFU/mL prevents the "inoculum effect." An artificially high bacterial load can overwhelm the antibiotic (especially in beta-lactamase producers), leading to false resistance profiles, while too low a load may fail to detect subtle resistance mechanisms.
      
  • Step 2: Antibiotic Serial Dilution. Prepare serial two-fold dilutions of CTX and dCTX in a 96-well microtiter plate. Concentrations should range from 0.008 to 16 µg/mL[7].

  • Step 3: Inoculation & Incubation. Add the standardized bacterial suspension to each well. Incubate at 35-37°C for 18-24 hours under ambient air (or 5%

    
     for fastidious organisms like S. pneumoniae).
    
  • Step 4: Validation & Readout (Self-Validating System). Every plate must include a positive growth control (broth + bacteria, no drug) and a negative sterility control (broth only). The MIC is recorded as the lowest concentration exhibiting no visible growth. The presence of a clear negative control validates the aseptic technique, while a turbid positive control confirms the viability of the isolate and the nutrient adequacy of the CAMHB.

Protocol B: Checkerboard Assay for Synergy (FIC Calculation)

Rationale: To quantify the interaction between CTX and dCTX, a two-dimensional array is utilized to test all possible concentration combinations[2].

  • Step 1: Matrix Setup. In a 96-well plate, dispense serial dilutions of CTX along the x-axis and dCTX along the y-axis.

  • Step 2: Inoculation. Add the standardized inoculum (

    
     CFU/mL) to all wells and incubate at 35-37°C for 18-24 hours.
    
  • Step 3: Incubation & FIC Calculation. Determine the MIC for the combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:

    
    
    
    • Causality & Validation: The FIC index inherently validates the assay's interaction profile. An

      
       mathematically confirms synergy (proving the combination requires significantly less drug than the sum of their individual activities), an FIC of 0.5 to 4.0 indicates indifference/additivity, and an 
      
      
      
      confirms antagonism[8]. For CTX and dCTX, the combination frequently yields an FIC
      
      
      against challenging Gram-negative isolates[3].

References

  • Comparison of in vitro activity of cefotaxime and desacetylcefotaxime alone and in combination against 320 gram-negative clinical isol
  • A Comparative Analysis of Cefotaxime and its Active Metabolite, Desacetylcefotaxime. Benchchem.
  • In Vitro Activity of Desacetylcefotaxime Against Bacterial Strains: A Technical Guide. Benchchem.
  • The in vitro antimicrobial activity of desacetylcefotaxime compared to other rel
  • Cefotaxime stability during in vitro microbiological testing. ASM Journals.
  • MICs AND MBCs OF CEFOTAXIME, DESACETYLCEFOTAXIME AND CEFTRIAXONE AGAINST FOUR PRINCIPAL BACTERIA CAUSING MENINGITIS. J-Stage.
  • Evaluation of Cefotaxime and Desacetylcefotaxime Concentrations in Cord Blood after Intrapartum Prophylaxis with Cefotaxime. ASM Journals.
  • Pharmacokinetics of Cefotaxime and Desacetylcefotaxime in Infants during Extracorporeal Membrane Oxygen

Sources

Comparative

A Comparative Guide to the Purity Assessment of Desacetylcefotaxime Reference Standards

Introduction: The Analytical Imperative of a High-Purity Desacetylcefotaxime Standard In the quality control landscape of pharmaceuticals, the accuracy of any quantitative analysis is fundamentally tethered to the qualit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative of a High-Purity Desacetylcefotaxime Standard

In the quality control landscape of pharmaceuticals, the accuracy of any quantitative analysis is fundamentally tethered to the quality of the reference standard used. Desacetylcefotaxime, the primary and biologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime, is a critical analyte.[1] It is monitored not only as a marker of in-vivo metabolism but also as a significant process-related impurity and degradation product in cefotaxime sodium drug substances.[1] Consequently, a desacetylcefotaxime reference standard of the highest, unequivocally verified purity is not a mere reagent but the cornerstone of regulatory compliance and product safety.

This guide provides an in-depth comparison of the essential analytical methodologies required to comprehensively assess the purity of a desacetylcefotaxime reference standard. We will move beyond a simple listing of techniques to explore the causality behind their application, demonstrating how an orthogonal, multi-technique approach provides a self-validating system for purity assignment. This ensures that researchers, scientists, and drug development professionals can be confident in the integrity of their analytical results.

The Orthogonal Approach: A Foundation of Trustworthiness

A single analytical technique is insufficient to declare a reference standard's purity with the necessary degree of certainty. A robust characterization relies on an orthogonal approach, which involves using multiple, distinct analytical methods that measure different physicochemical properties of the substance. The convergence of results from these disparate techniques provides a high level of confidence in the final purity value. For a typical small molecule like desacetylcefotaxime, this involves a combination of chromatographic, spectroscopic, and thermal analyses.

Caption: Orthogonal approach for comprehensive purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the presence of organic, process-related impurities and degradation products.[2] Its strength lies in its ability to separate compounds with very similar structures, such as isomers or precursors of desacetylcefotaxime.

Causality Behind the Method: The choice of a reversed-phase HPLC method is dictated by the polar nature of desacetylcefotaxime and its potential impurities. A C18 column provides a non-polar stationary phase, and a polar mobile phase (typically an aqueous buffer mixed with an organic modifier like acetonitrile or methanol) is used to elute the compounds. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.

Experimental Protocol: HPLC-UV for Related Substances
  • Instrumentation: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase column, such as a Waters XBridge Shield RP18 (4.6 mm × 250 mm, 5 µm), is suitable.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM ammonium acetate or potassium phosphate buffer and adjust the pH to 6.25 with a suitable acid or base.[1][3] The buffer controls the ionization state of the acidic and basic functional groups in the molecules, which is critical for achieving reproducible retention times.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm or 254 nm, where the thiazole chromophore exhibits strong absorbance.[4][5]

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, holding for a few minutes to elute very polar impurities, followed by a linear increase in Mobile Phase B to elute desacetylcefotaxime and any less polar impurities. The exact gradient must be optimized to achieve separation of all known and potential impurities.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the desacetylcefotaxime reference standard in the mobile phase or a suitable diluent to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks detected. The purity is typically expressed as an area percentage, calculated by dividing the area of the main peak by the total area of all peaks.

Caption: Experimental workflow for HPLC purity analysis.

Absolute Purity Assay: Quantitative NMR (qNMR)

While HPLC provides a measure of relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, absolute measure of the analyte's purity.[6] It is a primary ratio method recognized by pharmacopeias for the certification of reference materials.[7]

Causality Behind the Method: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By co-dissolving a known mass of the desacetylcefotaxime sample with a known mass of a highly pure, stable internal standard (with a certified purity value), the purity of the desacetylcefotaxime can be calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.[9] This method is independent of the analyte's chemical structure, requires no analyte-specific reference standard for calibration, and is insensitive to most impurities that do not have overlapping signals.[6][10]

Experimental Protocol: ¹H-qNMR Purity Assay
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with high stability and digital resolution.

  • Internal Standard (IS) Selection:

    • Choose a high-purity (>99.9%), non-hygroscopic, and stable compound. Maleic acid or dimethyl sulfone are common choices.

    • The IS must have at least one sharp proton signal that is well-resolved from any signals of the analyte, residual solvents, or impurities.[9]

    • The IS and the analyte must be soluble in the same deuterated solvent.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the desacetylcefotaxime reference standard into a vial.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial. The molar ratio should be close to 1:1 for optimal accuracy.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific parameter adjustments to ensure signal proportionality:

      • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. This ensures complete relaxation between scans.

      • Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, characteristic signal for desacetylcefotaxime (e.g., the singlet from the methoxy group protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    PurityAnalyte (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MAnalyte / MIS ) * ( mIS / mAnalyte ) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • PurityIS = Certified purity of the internal standard

Caption: Experimental workflow for qNMR purity assay.

Assessment of Volatile Impurities

The purity values from HPLC and qNMR relate to the organic components of the sample. To achieve a complete purity profile, non-organic and volatile impurities must be quantified separately.

A. Water Content by Karl Fischer Titration

This is the most widely used and specific method for determining the water content in pharmaceutical substances.[11][12] Its specificity for water is a key advantage over a non-specific method like Loss on Drying.

Causality Behind the Method: The Karl Fischer reaction is a quantitative titration based on the oxidation of sulfur dioxide by iodine in the presence of water.[13] The endpoint is detected potentiometrically when an excess of iodine is present. Both volumetric and coulometric methods are available, with the coulometric method being particularly suited for very low water content (<1%).[14] The method's accuracy is ensured by standardization against a certified water standard.[13]

Experimental Protocol: Volumetric Karl Fischer Titration
  • Instrumentation: An automated volumetric Karl Fischer titrator.

  • Reagent Standardization: Standardize the Karl Fischer reagent (titrant) using a certified water standard or sodium tartrate dihydrate, which has a stable and known stoichiometry of water.[11]

  • Sample Analysis:

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint to neutralize any ambient moisture.

    • Accurately weigh and add a sufficient amount of the desacetylcefotaxime reference standard to the vessel. The sample size should be chosen to consume a reasonable volume of titrant.[12]

    • Titrate the sample with the standardized Karl Fischer reagent to the potentiometric endpoint.

  • Calculation: The instrument's software calculates the percentage of water based on the sample weight and the volume of titrant consumed.

B. Residual Solvents by Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature.[15] It is a valuable screening tool for the total amount of volatile content, including water and residual organic solvents from the manufacturing process.

Causality Behind the Method: As the sample is heated under a controlled atmosphere, volatile components will evaporate, resulting in a measurable mass loss.[15] The temperature at which the mass loss occurs can give clues about the identity of the solvent, but it is not a specific identification technique.[16] If a mass loss is observed in a region distinct from water evaporation (typically below 100°C), it indicates the presence of residual solvents. For identification and specific quantification of these solvents, a hyphenated technique like TGA-MS or, more commonly, Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is required as per regulatory guidelines.[17][18]

Impurity Identification by Mass Spectrometry (MS)

While HPLC separates impurities, it does not identify them. High-resolution mass spectrometry (HRMS), often coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation of unknown impurities detected in the chromatogram.[19]

Causality Behind the Method: LC-MS provides the molecular weight of the impurities with high accuracy.[2] Tandem MS (MS/MS) experiments involve fragmenting the impurity ions and analyzing the resulting fragmentation patterns. By comparing these patterns to the fragmentation of the main desacetylcefotaxime molecule, the location of structural modifications can often be deduced, leading to the identification of the impurity.[3]

Caption: Workflow for impurity identification using LC-MS.

Comparative Summary and Data Synthesis

The data from these orthogonal techniques are synthesized to provide a comprehensive purity assessment. The final assigned purity is often calculated using a mass balance approach.

Purity (%) = [100% - (% Water) - (% Residual Solvents) - (% Non-volatile Inorganics)] * [HPLC Purity (%) / 100]

The qNMR result serves as a powerful, independent verification of this calculated value. A strong agreement between the mass balance calculation and the qNMR assay provides the highest level of confidence in the reference standard's certified purity.

Table 1: Comparison of Purity Assessment Techniques
Technique Principle Information Provided Strengths Limitations
HPLC-UV Differential partitioning between stationary and mobile phases.[2]Relative purity (area %), presence of related organic impurities.High resolving power for similar compounds, robust and widely available.Requires a response factor for true quantification, may not detect non-chromophoric impurities.[6]
qNMR Signal area is proportional to the number of nuclei.[6][10]Absolute purity (mass %), structural confirmation.Primary ratio method, high accuracy, does not require an identical reference material.[7][8]Lower sensitivity than HPLC, requires expensive instrumentation, signal overlap can be problematic.[7]
Karl Fischer Titration based on the reaction of iodine with water.[13]Absolute water content.Highly specific to water, very accurate.[11]Not applicable to other volatile impurities.
TGA Measurement of mass change versus temperature.[15]Total volatile content (water + solvents), thermal stability.Simple, provides information on total volatiles.Non-specific, cannot distinguish between water and solvents or different solvents.[16]
LC-MS Separation by HPLC followed by mass-based detection.[3]Molecular weight and structural information of impurities.Highly sensitive and specific for identification.[19]Generally considered a qualitative/semi-quantitative tool unless specific standards are used.

Conclusion

The purity assessment of a desacetylcefotaxime reference standard is a rigorous, multi-faceted process that cannot be accomplished with a single measurement. By employing an orthogonal set of analytical techniques—combining the high-resolution separation of HPLC, the absolute quantification of qNMR, the specificity of Karl Fischer titration, and the structural elucidation power of mass spectrometry—a self-validating and highly trustworthy purity value can be assigned. This comprehensive characterization ensures that the reference standard is a reliable benchmark, underpinning the accuracy and integrity of pharmaceutical analysis and contributing to the development of safe and effective medicines.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Metrohm. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Eurofins. (n.d.). Water Determination by Karl Fischer.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Encyclopedia.pub. (2021, February 18). qNMR for Reference Material Preparation.
  • Benchchem. (n.d.). Application Note: Desacetylcefotaxime as an Impurity Standard in the Pharmaceutical Analysis of Cefotaxime.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs.
  • National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method.
  • Chinese Pharmaceutical Journal. (n.d.). Analysis of Impurity Profile of Cefotaxime Sodium by HPLC-MS.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • PMC. (2020, July 4). Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Der Pharma Chemica. (n.d.). Identification and characterization of new impurity in Cefotaxime Sodium drug substance.
  • PubMed. (2002, November 8). Determination of Cefotaxime and Desacetylcefotaxime in Cerebrospinal Fluid by Solid-Phase Extraction and High-Performance Liquid Chromatography.

Sources

Comparative

Regulatory Philosophy: Parent Drug vs. Active Metabolite

An in-depth evaluation of bioequivalence (BE) for third-generation cephalosporins requires a rigorous understanding of both the parent drug and its active metabolites. For cefotaxime (CTX), its primary metabolite, desace...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of bioequivalence (BE) for third-generation cephalosporins requires a rigorous understanding of both the parent drug and its active metabolites. For cefotaxime (CTX), its primary metabolite, desacetylcefotaxime (dCTX), plays a critical role in the drug's overall pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].

This guide provides a comprehensive comparison of BE study endpoints for cefotaxime and desacetylcefotaxime. It establishes the regulatory philosophy behind active metabolite quantification, compares their pharmacokinetic parameters, and details a self-validating bioanalytical methodology for their simultaneous quantification.

When designing a BE study for a generic formulation of cefotaxime, researchers must decide whether to base the primary statistical endpoints on the parent drug, the metabolite, or both.

According to FDA guidance on Bioavailability and Bioequivalence Studies, the parent drug is generally the most sensitive indicator of formulation differences[2]. The rate and extent of absorption are best captured by the parent molecule before it undergoes biotransformation. However, desacetylcefotaxime is microbiologically active (acting synergistically with CTX) and possesses a longer elimination half-life than the parent drug[1]. Because dCTX contributes significantly to the clinical efficacy and safety profile, regulatory frameworks mandate its measurement as a secondary, supportive endpoint [3].

  • Primary Endpoint (CTX): Must meet the strict 90% Confidence Interval (CI) limits of 80.00% to 125.00% for

    
     and 
    
    
    
    [4].
  • Secondary Endpoint (dCTX): Evaluated to confirm that the metabolic conversion rate remains consistent between the test and reference formulations. While subject to the same 80-125% CI evaluation, a marginal failure in the metabolite's CI may not necessarily result in study failure if the parent drug passes and safety is not compromised[2].

Metabolic pathway of cefotaxime and regulatory bioequivalence endpoint hierarchy.

Pharmacokinetic Parameter Comparison

To accurately power a BE study, the distinct PK behaviors of CTX and dCTX must be accounted for. Because dCTX has a longer half-life, the blood sampling schedule must be extended to capture the terminal elimination phase of the metabolite, even after the parent drug has fallen below the lower limit of quantification (LLOQ).

Table 1: Pharmacokinetic & Physicochemical Comparison

ParameterCefotaxime (Parent)Desacetylcefotaxime (Metabolite)
Antimicrobial Activity High (Primary driver of efficacy)Moderate (0.5 - 10x less active than parent)
Elimination Half-life (

)
~0.8 - 1.5 hours~2.1 - 3.0 hours
Volume of Distribution (

)
~0.3 L/kg~0.4 L/kg
Protein Binding ~40%~15 - 25%
Primary Elimination Route Renal (Unchanged)Renal & Biliary
BE Endpoint Role Primary (

,

,

)
Secondary / Supportive

Bioanalytical Methodology: Self-Validating LC-MS/MS Protocol

Causality behind the analytical choice: Historically, HPLC-UV was used to measure cephalosporins. However, UV detection lacks the sensitivity required to accurately profile the terminal elimination phase of dCTX (which is critical for calculating


). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, providing high specificity and an LLOQ in the low ng/mL range[3].

The following protocol is designed as a self-validating system , incorporating internal standards (IS) to correct for matrix effects and specific QC steps to prevent carryover.

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., Cefotaxime-d3). Causality: Adding the IS before extraction ensures that any volumetric losses during precipitation are mathematically normalized.

    • Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. Causality: The acidic environment disrupts protein-drug binding (ensuring total drug recovery), while the organic solvent precipitates plasma proteins that would otherwise cause severe ion suppression in the mass spectrometer.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Causality: A gradient starting at 5% B and ramping to 95% B ensures that the highly polar dCTX elutes first and is cleanly separated from the less polar CTX, preventing isobaric interference and co-elution matrix effects.

  • Mass Spectrometry Detection (Positive ESI):

    • CTX MRM transition: m/z 456.1

      
       396.1
      
    • dCTX MRM transition: m/z 414.1

      
       354.1
      
  • Self-Validation & Quality Control:

    • Carryover Check: Inject a blank plasma extract immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be <20% of the LLOQ signal.

    • Matrix Effect Evaluation: Calculate the matrix factor by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. The IS-normalized matrix factor must have a Coefficient of Variation (CV) <15%.

Step-by-step LC-MS/MS bioanalytical workflow for CTX and dCTX quantification.

Data Interpretation & Endpoint Acceptance

Once the bioanalytical data is generated, Non-Compartmental Analysis (NCA) is utilized to calculate the endpoints[4].

Table 2: Bioequivalence Endpoint Matrix & Acceptance Criteria

AnalyteTarget ParameterStatistical RequirementInterpretation Logic
Cefotaxime

90% CI within 80.00% - 125.00%Validates the rate of absorption.
Cefotaxime

,

90% CI within 80.00% - 125.00%Validates the extent of absorption.
Desacetylcefotaxime

Supportive (Desirable 80-125%)Confirms no saturation of hepatic acetyl esterases during first-pass/systemic circulation.
Desacetylcefotaxime

,

Supportive (Desirable 80-125%)Confirms total metabolic exposure is comparable, ensuring equivalent synergistic antimicrobial activity.

Ultimately, while the parent drug dictates the regulatory success of the BE study, the rigorous quantification of desacetylcefotaxime provides the mechanistic assurance that the generic formulation will perform identically in a clinical setting.

References

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Clinical Pharmacology of Cefotaxime in Infants and Children Source: JSciMed Central URL: [Link]

  • Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Bioavailability and Bioequivalence in Drug Development Source: PMC (National Institutes of Health) URL: [Link]

Sources

Validation

Validating Desacetylcefotaxime Synergy with Aminoglycosides: A Comprehensive Methodological Guide

As the landscape of multidrug-resistant (MDR) Gram-negative pathogens evolves, drug development professionals and application scientists must continuously re-evaluate combinatorial pharmacodynamics. Cefotaxime (CTX), a t...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of multidrug-resistant (MDR) Gram-negative pathogens evolves, drug development professionals and application scientists must continuously re-evaluate combinatorial pharmacodynamics. Cefotaxime (CTX), a third-generation cephalosporin, is rapidly metabolized in vivo into its primary active metabolite, desacetylcefotaxime (dCTX). While dCTX exhibits approximately eightfold lower intrinsic antimicrobial activity than its parent compound, it possesses exceptional steric stability against specific


-lactamases[1].

More importantly, the physiological combination of CTX and dCTX demonstrates profound interactive synergy with aminoglycosides (e.g., tobramycin, gentamicin, amikacin). This guide objectively compares the efficacy of this combination against standard monotherapies and provides a self-validating experimental framework for quantifying these synergistic interactions in the laboratory.

Mechanistic Causality: The Synergy Paradigm

To design effective validation assays, one must first understand the causality driving the interaction. Why pair a cephalosporin metabolite with an aminoglycoside? The answer lies in the sequential disruption of bacterial physiology.


-lactams like CTX and dCTX bind to penicillin-binding proteins (PBPs), inhibiting peptidoglycan cross-linking. This compromised cell wall integrity significantly increases the permeability of the bacterial envelope. Aminoglycosides are large, polar molecules that typically struggle to penetrate intact Gram-negative outer membranes. However, the membrane permeabilization induced by the CTX/dCTX complex allows massive intracellular influx of the aminoglycoside[2]. Once inside, the aminoglycoside binds irreversibly to the 30S ribosomal subunit, halting protein synthesis and inducing rapid bactericidal activity. Furthermore, dCTX's resistance to hydrolysis by certain 

-lactamases protects the primary

-lactam ring, sustaining the permeabilization effect longer than CTX monotherapy[3].

Mechanism CTX Cefotaxime (CTX) Metabolism Hepatic Metabolism CTX->Metabolism PBP PBP Inhibition (Cell Wall Disruption) CTX->PBP dCTX Desacetylcefotaxime (dCTX) dCTX->PBP Synergistic Binding Metabolism->dCTX Permeability Increased Membrane Permeability PBP->Permeability Ribosome 30S Ribosomal Inhibition Permeability->Ribosome Aminoglycoside Aminoglycosides (e.g., Tobramycin) Aminoglycoside->Ribosome Enhanced Uptake Death Bacterial Cell Death Ribosome->Death

Mechanistic pathway of desacetylcefotaxime and aminoglycoside synergy.

Comparative Efficacy: Quantitative Performance

When comparing the CTX/dCTX + Aminoglycoside combination to monotherapies, the quantitative advantages are stark. In clinical isolates, synergy is strictly defined as a


 4-fold decrease in the Minimum Inhibitory Concentration (MIC) when the combination is compared to the single most active agent, while additivism is defined as a 2-fold decrease[4].

By leveraging this synergy, clinicians can utilize subinhibitory, non-toxic concentrations of aminoglycosides while maintaining potent bactericidal activity, thereby mitigating the risk of aminoglycoside-induced nephrotoxicity.

Table 1: Comparative Synergy Rates of CTX/dCTX + Aminoglycosides
Pathogen GroupAntimicrobial CombinationSynergy Rate (%)Additivism Rate (%)Clinical Significance
All Gram-Negative Isolates CTX/dCTX + Tobramycin55%18%Broad-spectrum efficacy[4]
All Gram-Negative Isolates CTX/dCTX + Gentamicin45%19%Alternative to Tobramycin[4]
Non-Pseudomonal Isolates CTX/dCTX + Tobramycin88%-High efficacy against Enterobacteriaceae[4]
Non-Pseudomonal Isolates CTX/dCTX + Gentamicin72%-Effective for standard systemic infections[4]
Serratia species CTX + Amikacin89%-Overcomes intrinsic resistance[2]

Note: The MICs of cefotaxime and desacetylcefotaxime are not adversely affected by the presence of human serum; in fact, bactericidal activity is often slightly improved under physiological conditions[5].

Experimental Validation Protocols

To rigorously validate this synergy in a drug development setting, laboratories must employ a self-validating, two-tiered system: the Checkerboard Microdilution Assay for static interaction mapping, followed by Time-Kill Kinetics for dynamic bactericidal confirmation.

Workflow Isolate 1. Isolate Preparation (Log-Phase Growth) Checkerboard 2. Checkerboard Assay (CTX/dCTX + Aminoglycoside) Isolate->Checkerboard FICI 3. Calculate FICI (Synergy if ≤ 0.5) Checkerboard->FICI TimeKill 4. Time-Kill Kinetics (Dynamic Bactericidal Assay) FICI->TimeKill Select optimal concentrations Validation 5. Synergy Validation (≥ 2 log10 CFU/mL reduction) TimeKill->Validation

Step-by-step experimental workflow for validating antimicrobial synergy.

Step 1: Inoculum Preparation
  • Procedure: Subculture the target clinical isolate (e.g., Pseudomonas aeruginosa or Klebsiella pneumoniae) onto tryptic soy agar. Select 3-5 distinct colonies and inoculate into Cation-Adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the suspension reaches the turbidity of a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Causality: Utilizing log-phase bacteria ensures that cell wall synthesis is actively occurring, which is the prerequisite target for

    
    -lactam activity.
    
Step 2: Checkerboard Microdilution Assay
  • Causality of Design: To evaluate static interactions, we utilize a 2D checkerboard matrix. A constant 1:1 ratio of CTX to dCTX is maintained across the

    
    -lactam axis. Why 1:1? Pharmacokinetic profiling indicates this ratio accurately mirrors the steady-state serum concentrations achieved in vivo following standard parenteral administration[4].
    
  • Protocol:

    • Dispense 50 µL of CAMHB into a 96-well microtiter plate.

    • Serially dilute the CTX/dCTX (1:1) combination horizontally across the x-axis.

    • Serially dilute the aminoglycoside (e.g., tobramycin) vertically down the y-axis.

    • Inoculate each well with 50 µL of the standardized bacterial suspension (final well concentration:

      
       CFU/mL).
      
    • Incubate at 37°C for 18-24 hours.

  • Self-Validation: The assay must include a drug-free growth control well and single-drug axis controls. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FICI

    
     confirms synergy.
    
Step 3: Time-Kill Kinetics (Dynamic Bactericidal Assay)
  • Causality of Design: While the checkerboard assay provides static inhibitory data, time-kill kinetics map the dynamic bactericidal activity over time. By challenging the isolates with subinhibitory levels of the aminoglycoside (e.g., 0.25x MIC) in the presence of clinically achievable levels of CTX/dCTX, we isolate the permeabilization effect[4]. If the cell wall remained intact, the subinhibitory aminoglycoside would fail to reach the ribosome; thus, bacterial death in this setup explicitly validates the synergistic mechanism.

  • Protocol:

    • Prepare four flasks containing 20 mL of pre-warmed CAMHB:

      • (A) No drug (Growth Control)

      • (B) CTX/dCTX alone (1:1 ratio)

      • (C) Aminoglycoside alone (at 0.25x MIC)

      • (D) The combination of B and C.

    • Inoculate each flask to a starting density of

      
       CFU/mL.
      
    • Extract 100 µL aliquots at 0, 4, 8, 12, and 24 hours.

    • Serially dilute and plate on non-selective agar to determine viable CFU/mL.

  • Self-Validation: Synergy is strictly defined as a

    
     decrease in CFU/mL between the combination and its most active constituent after 24 hours, with the number of surviving cells being 
    
    
    
    below the initial inoculum. The inclusion of the growth control ensures the bacteria were viable and capable of exponential growth throughout the assay duration.

References

  • Antimicrobial activity of desacetylcefotaxime alone and in combination with cefotaxime: evidence of synergy. Source: PubMed / Reviews of Infectious Diseases (1982) URL:[Link]

  • The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams. Source: PubMed / Infection (1982) URL:[Link]

  • Activity of cefotaxime/desacetylcefotaxime with two aminoglycosides against gram-negative pathogens: an example of interactive synergy. Source: PubMed / Diagnostic Microbiology and Infectious Disease (1989) URL:[Link]

  • Antimicrobial activity of ceftriaxone, cefotaxime, desacetylcefotaxime, and cefotaxime-desacetylcefotaxime in the presence of human serum. Source: Antimicrobial Agents and Chemotherapy / ASM Journals (1987) URL:[Link]

  • Cefotaxime Aminoglycoside Interactions: Synergy. Source: Chemotherapy / Karger Publishers (1983) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Desacetylcefotaxime: Comprehensive Laboratory Disposal and Safety Guide

Operational Context & Mechanistic Safety Desacetylcefotaxime (CAS: 66340-28-1)[1] is the primary in vivo active metabolite of the third-generation cephalosporin, cefotaxime. Unlike many drug metabolites that are rendered...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context & Mechanistic Safety

Desacetylcefotaxime (CAS: 66340-28-1)[1] is the primary in vivo active metabolite of the third-generation cephalosporin, cefotaxime. Unlike many drug metabolites that are rendered biologically inert, desacetylcefotaxime retains a highly active β-lactam pharmacophore, granting it significant in vitro antimicrobial activity against a broad spectrum of aerobic and anaerobic bacteria[2].

The Causality of Strict Disposal: Because it remains biologically active and possesses an extended half-life compared to its parent compound[3], improper disposal (e.g., drain disposal) introduces selective antimicrobial pressure into wastewater ecosystems. This directly accelerates environmental Antimicrobial Resistance (AMR). Furthermore, the U.S. Environmental Protection Agency (EPA) strictly prohibits the drain disposal of hazardous waste pharmaceuticals to protect aquatic biomes[4]. Therefore, thermal destruction (high-temperature incineration) is the only scientifically and legally sound method of disposal, ensuring the complete cleavage of the active β-lactam and thiazine rings[5].

Physicochemical & Hazard Profile

To safely manage this compound, laboratories must design their handling and disposal protocols around its specific physicochemical properties and hazard codes.

ParameterSpecificationCausality / Operational Impact
CAS Number 66340-28-1[1]Unique identifier required for accurate EHS waste manifesting and tracking.
Physical State Solid (Crystalline Powder)High risk of aerosolization during handling; mandates respiratory protection.
Active Half-Life ~2 hours[3]Persists longer than the parent drug; high risk of environmental AMR propagation.
Decomposition Temp 163 °C[6]Requires high-temperature incineration (>850°C) for complete molecular destruction.
Primary Hazards H317, H334[6]Potent sensitizer; mandates strict dermal and inhalation PPE to prevent anaphylaxis.
Disposal Code P501[6]Legally requires disposal at an approved, permitted waste disposal plant.

Standard Operating Procedure: Desacetylcefotaxime Disposal

The following self-validating protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while protecting laboratory personnel from sensitization.

G Start Desacetylcefotaxime Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder/Vials/Tips) Decision->Solid Dry Liquid Liquid Waste (Aqueous/Solvent) Decision->Liquid Solution Segregation Segregate into Compatible Containers Solid->Segregation Liquid->Segregation Labeling Label: 'Non-Creditable Hazardous Pharmaceutical Waste' Segregation->Labeling Incineration High-Temperature Incineration (>850°C) Labeling->Incineration EPA/RCRA Compliant TSDF Transport

Workflow for the segregation, labeling, and thermal destruction of desacetylcefotaxime waste.

Phase 1: Preparation & PPE
  • Action: Don appropriate PPE, including a fit-tested N95 or P100 respirator, double nitrile gloves, and a wrap-around fluid-resistant lab coat.

  • Causality: Desacetylcefotaxime carries H317 (allergic skin reaction) and H334 (allergy or asthma symptoms if inhaled) hazard statements[6]. Because it is a cephalosporin derivative, inhalation of fine powder can trigger severe β-lactam hypersensitivity and occupational asthma.

Phase 2: Waste Segregation
  • Action: Separate solid waste (empty vials, contaminated pipette tips, lyophilized powder) from liquid waste (spent culture media, analytical solvent waste).

  • Causality: Solid and liquid wastes require different transport manifests and incineration feed rates at the Treatment, Storage, and Disposal Facility (TSDF). Mixing them complicates the thermal destruction process and violates RCRA segregation principles[7].

Phase 3: Containment
  • Action: Place solid waste in a puncture-resistant, leak-proof container lined with a heavy-duty plastic bag. Liquid waste must be collected in chemically compatible, sealable Satellite Accumulation Area (SAA) containers (e.g., High-Density Polyethylene)[8]. Do not overfill liquid containers (maximum 80% capacity).

  • Causality: Secondary containment prevents accidental environmental release during transit. The 80% limit accounts for the thermal expansion of liquids, preventing pressure-induced ruptures.

Phase 4: Labeling
  • Action: Label all receptacles clearly with "Hazardous Waste". For healthcare and clinical laboratories, specifically designate the waste as "Non-Creditable Hazardous Pharmaceutical Waste" under EPA Subpart P regulations.

  • Causality: Proper nomenclature ensures the waste is legally routed to a permitted medical/pharmaceutical waste incinerator rather than a municipal landfill, preventing groundwater leaching.

Phase 5: Final Disposal via Incineration
  • Action: Transfer the sealed, labeled containers to your facility's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste transporter.

  • Causality: High-temperature incineration completely oxidizes the active β-lactam ring, destroying the antimicrobial pharmacophore and eliminating the risk of environmental AMR propagation[5].

Emergency Spill Response Methodology

If a vial of Desacetylcefotaxime powder is dropped and shatters, immediate action is required to prevent aerosolization and inhalation.

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area to allow airborne dust to settle. Ensure the room's negative pressure HVAC is functioning.

  • PPE Upgrade: Responders must wear respiratory protection (N95/P100) and double nitrile gloves to mitigate H334 inhalation risks[6].

  • Containment (No Sweeping): Never use a broom, as this aerosolizes the Active Pharmaceutical Ingredient (API). Instead, gently cover the powder with damp absorbent pads. Moistening the pads with a mild 10% bleach solution is highly recommended, as the hypochlorite will initiate the hydrolysis of the β-lactam ring.

  • Collection: Carefully scoop the damp pads and broken glass using a disposable plastic dustpan. Place all materials into a rigid, puncture-resistant hazardous waste container.

  • Decontamination: Wash the spill surface with copious amounts of water and a laboratory-grade detergent, followed by a final 10% sodium hypochlorite (bleach) wipe-down to chemically inactivate any microscopic residual traces.

References

  • [3] Title: Community Acquired Pneumonia - Medical Pharmacology: Antibacterial Drugs Source: pharmacology2000.com URL: [Link]

  • [5] Title: Safe Disposal of Infectious Laboratory Waste - NCBI - NIH Source: nih.gov URL:[Link]

  • [8] Title: Laboratory Waste Management: The New Regulations Source: medlabmag.com URL: [Link]

  • [7] Title: A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA Source: epa.gov URL:[Link]

  • [9] Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: ashp.org URL:[Link]

  • [4] Title: EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes” Source: dykema.com URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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